SIRT2-IN-9
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3,5,7,9H,2,4,6,8,10-12H2,1H3,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCRADJXWVDTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SIRT2-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, is a pivotal regulator of various cellular processes. Predominantly located in the cytoplasm, SIRT2 deacetylates a wide array of protein substrates, including α-tubulin, p53, and various metabolic enzymes. Its role in carcinogenesis is complex and context-dependent, with studies reporting both oncogenic and tumor-suppressive functions.[1][2] This dual role has made SIRT2 a compelling target for cancer therapy.
SIRT2-IN-9 is a selective small-molecule inhibitor of SIRT2. This technical guide will provide an in-depth overview of the mechanism of action of SIRT2 inhibition in cancer cells, using this compound as a key example. While direct mechanistic studies on this compound are emerging, this guide will draw upon the broader understanding of selective SIRT2 inhibition to elucidate its effects on apoptosis, cell cycle progression, autophagy, and key signaling pathways integral to cancer cell survival and proliferation.
Core Mechanism of Action of SIRT2 Inhibition
The anticancer effects of SIRT2 inhibition are multifaceted, primarily stemming from the hyperacetylation of SIRT2 target proteins. This leads to the modulation of critical cellular pathways that govern cell fate.
Increased Acetylation of Key Substrates
This compound and other selective inhibitors function by blocking the deacetylase activity of SIRT2. This leads to an accumulation of acetylated proteins within the cell. A primary and well-documented substrate of SIRT2 is α-tubulin.[3][4] Inhibition of SIRT2 results in the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics.[4][5] Another critical target is the tumor suppressor protein p53. SIRT2-mediated deacetylation inactivates p53; therefore, its inhibition leads to increased p53 acetylation and subsequent activation of its pro-apoptotic functions.[3][6][7]
Induction of Apoptosis
A key outcome of SIRT2 inhibition in cancer cells is the induction of programmed cell death, or apoptosis. This can occur through both p53-dependent and independent mechanisms.
-
p53-Dependent Apoptosis: In cancer cells with functional p53, SIRT2 inhibitors can enhance p53 activity by preventing its deacetylation.[3][6] Acetylated p53 is transcriptionally active and upregulates the expression of pro-apoptotic target genes such as PUMA and NOXA.[6][8] Studies with other selective SIRT2 inhibitors, AEM1 and AEM2, have demonstrated that they induce apoptosis in a p53-dependent manner in non-small cell lung cancer cell lines.[3][6]
-
Caspase Activation: The apoptotic cascade is often executed by a family of proteases called caspases. Selective SIRT2 inhibitors, such as NCO-90 and NCO-141, have been shown to induce apoptosis in leukemic cell lines via caspase activation and the generation of mitochondrial superoxide.[9][10][11]
Cell Cycle Arrest
SIRT2 plays a crucial role in the regulation of the cell cycle, particularly during the G2/M transition and mitosis.[1] Its inhibition can disrupt this process, leading to cell cycle arrest and a halt in proliferation.
-
G2/M Arrest: During the G2/M phase, SIRT2 normally relocates to the nucleus to deacetylate histone H4 at lysine 16 (H4K16), which is important for chromatin condensation.[1][3] Inhibition of SIRT2 can interfere with this process, potentially leading to mitotic checkpoint activation and cell cycle arrest.
-
Modulation of Cell Cycle Regulators: SIRT2 inhibition can influence the levels and activity of key cell cycle regulatory proteins. For instance, activation of p53 following SIRT2 inhibition can lead to the upregulation of p21(WAF1), a potent cyclin-dependent kinase (CDK) inhibitor that can induce cell cycle arrest.[6][8]
Modulation of Autophagy
Autophagy is a cellular recycling process that can either promote cell survival under stress or lead to a form of programmed cell death (autophagic cell death). The inhibition of SIRT2 has been shown to have a complex, and sometimes contradictory, effect on autophagy in cancer cells.
-
Induction of Autophagic Cell Death: In some cancer types, such as leukemia, selective SIRT2 inhibitors like NCO-90/141 have been found to induce autophagic cell death, characterized by an increase in LC3-II levels and the accumulation of autophagosomes.[9][10][11]
-
Pro-survival Autophagy: Conversely, in other contexts, the inhibition of SIRT1 and SIRT2 has been reported to trigger pro-survival autophagy, which may represent a resistance mechanism to therapy.
Impact on Key Signaling Pathways
SIRT2 is a node in several signaling networks that are frequently dysregulated in cancer. Its inhibition can therefore have broad effects on these pathways.
RAS/ERK Signaling Pathway
The RAS/ERK pathway is a critical signaling cascade that promotes cell proliferation, survival, and differentiation, and is often hyperactivated in cancer. Studies have shown that SIRT2 can regulate this pathway. In gastric and endometrial cancers, SIRT2 has been shown to promote cell migration and invasion through the RAS/ERK/JNK/MMP-9 pathway.[1][12][13][14] Knockdown of SIRT2 has been demonstrated to inactivate the RAS/ERK signaling pathway in multiple myeloma cells, leading to reduced proliferation and increased apoptosis.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from studies on SIRT2 inhibitors.
Table 1: Inhibitory Activity of Selective SIRT2 Inhibitors
| Compound | IC50 (SIRT2) | Cell Line(s) | Reference |
| This compound | 1.3 µM | - | MedchemExpress |
| AEM2 | 3.8 µM | Non-small cell lung cancer | [3][8] |
| AEM1 | 18.5 µM | Non-small cell lung cancer | [3][8] |
Table 2: Effects of SIRT2 Inhibitors on Cancer Cell Viability and Apoptosis
| Compound | Concentration | Cell Line | Effect | Quantitative Data | Reference |
| TM | Varies | MCF-7, MDA-MB-468 | Decreased cell viability | IC50 values provided in study | [15] |
| NCO-90 | 100 µM | S1T, MT-2, Jurkat, HL60 | Induction of apoptosis | 52.5%, 34.7%, 42.3%, 66.5% Annexin V-positive cells, respectively | [9] |
| Tenovin-6 | 10 µM | NB4 (APL) | Induction of apoptosis | Drastic increase after 48 hours | [16] |
Key Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the mechanism of action of SIRT2 inhibitors.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]
-
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.[18]
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 10^4–10^5 cells/well) in 100 µL of culture medium.[19] Include wells with medium only for background control.
-
Compound Treatment: Add various concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[20]
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to reduce background noise.[17]
-
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[22][23] Propidium Iodide (PI), a fluorescent nucleic acid dye, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][24]
-
Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[21][23]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]
-
Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[24][25]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[23][24]
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells as required and harvest a single-cell suspension.
-
Fixation: Fix the cells by slowly adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[26][27] Incubate for at least 30 minutes on ice.[26]
-
Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.[28]
-
RNase Treatment: To eliminate staining of double-stranded RNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[26][27]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[26][27]
-
Incubation: Incubate for at least 5-10 minutes at room temperature, protected from light.[26]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software to model the cell cycle distribution from the resulting DNA content histogram.[28]
-
Western Blotting for Protein Acetylation
Western blotting is used to detect changes in the acetylation status of specific proteins, such as α-tubulin or p53, following treatment with a SIRT2 inhibitor.
-
Principle: This technique involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest and its acetylated form.
-
Protocol:
-
Cell Lysis: After treatment, lyse cells in a buffer containing HDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.[29][30]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[29]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the acetylated form of the target protein (e.g., anti-acetyl-α-tubulin or anti-acetyl-p53) and an antibody for the total protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[29]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[29] Quantify band intensities using densitometry software.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Caption: p53-Dependent Apoptosis Pathway Induced by SIRT2 Inhibition.
Caption: SIRT2 Regulation of the Pro-survival RAS/ERK/JNK Pathway.
Experimental Workflows
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Caption: Workflow for Cell Cycle Analysis by Propidium Iodide Staining.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines | springermedizin.de [springermedizin.de]
- 10. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SIRT2 Promotes the Migration and Invasion of Gastric Cancer through RAS/ERK/JNK/MMP-9 Pathway by Increasing PEPCK1-Related Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sirtuin 2 in Endometrial Cancer: A Potential Regulator for Cell Proliferation, Apoptosis and RAS/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the NAD-Dependent Protein Deacetylase SIRT2 Induces Granulocytic Differentiation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. merckmillipore.com [merckmillipore.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 23. kumc.edu [kumc.edu]
- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 25. rndsystems.com [rndsystems.com]
- 26. ucl.ac.uk [ucl.ac.uk]
- 27. vet.cornell.edu [vet.cornell.edu]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. benchchem.com [benchchem.com]
- 30. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
SIRT2: A Pivotal Regulator at the Crossroads of Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of metabolic homeostasis. Predominantly localized in the cytoplasm, SIRT2 modulates a diverse array of metabolic pathways, including glycolysis, gluconeogenesis, lipid metabolism, and the tricarboxylic acid (TCA) cycle. It exerts its influence through the deacetylation of key metabolic enzymes and regulatory proteins, thereby altering their activity, stability, and interaction with other molecules. This technical guide provides a comprehensive overview of the multifaceted functions of SIRT2 in metabolic regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of metabolic diseases.
Introduction
The sirtuin family of proteins has garnered significant attention for their roles in longevity, stress resistance, and metabolic regulation.[1] SIRT2, the primary cytoplasmic sirtuin, is ubiquitously expressed and plays a crucial role in a variety of cellular processes.[2][3] Its NAD+ dependency intrinsically links its enzymatic activity to the cellular energy status, positioning SIRT2 as a key sensor and effector in maintaining metabolic balance. Dysregulation of SIRT2 activity has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target.[4][5] This guide will delve into the core functions of SIRT2 in metabolic pathways, providing a technical resource for professionals in the field.
SIRT2 in Glucose Metabolism
SIRT2 plays a dual role in glucose homeostasis, regulating both the production and consumption of glucose through its deacetylase activity on key enzymes and transcription factors involved in gluconeogenesis and glycolysis.
Gluconeogenesis
SIRT2 promotes hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, primarily through the deacetylation of two key players: phosphoenolpyruvate carboxykinase (PEPCK) and forkhead box protein O1 (FOXO1).[2][6][7]
-
PEPCK1: SIRT2 directly deacetylates PEPCK1, a rate-limiting enzyme in gluconeogenesis. This deacetylation enhances PEPCK1 stability by reducing its ubiquitination and subsequent degradation, thereby increasing its enzymatic activity and promoting glucose production.[2]
-
FOXO1: SIRT2 deacetylates the transcription factor FOXO1.[8][9][10][11] Deacetylation of FOXO1 enhances its transcriptional activity, leading to increased expression of gluconeogenic genes such as G6Pase and PEPCK.[2]
Glycolysis
SIRT2's role in glycolysis is more complex, with reports suggesting both activating and inhibiting functions depending on the cellular context. SIRT2 has been shown to interact with and deacetylate several glycolytic enzymes, including aldolase A (ALDOA), phosphoglycerate kinase 1 (PGK1), enolase 1 (ENO1), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] Deacetylation of these enzymes can modulate their activity and consequently affect the overall glycolytic flux.[2] For instance, in some cancer cells, SIRT2-mediated deacetylation of pyruvate kinase M2 (PKM2) at lysine 305 inhibits its activity by preventing its tetramerization, thereby redirecting glucose metabolites towards anabolic pathways.[12] Conversely, other studies indicate that SIRT2 can promote glycolysis by activating glucokinase (GCK) through the deacetylation of the glucokinase regulatory protein (GKRP).[2][4]
SIRT2 in Lipid Metabolism
SIRT2 is a key regulator of lipid homeostasis, influencing adipogenesis, lipolysis, fatty acid synthesis, and fatty acid oxidation.
Adipogenesis and Lipolysis
SIRT2 generally acts as an inhibitor of adipocyte differentiation. It achieves this by deacetylating FOXO1, which in turn represses the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[8][9][10][11] Overexpression of SIRT2 has been shown to block adipogenesis.[1]
Fatty Acid Synthesis and Oxidation
SIRT2 plays a role in controlling the balance between the synthesis and breakdown of fatty acids.
-
ATP-Citrate Lyase (ACLY): SIRT2 can deacetylate and promote the degradation of ACLY, a key enzyme that produces acetyl-CoA for fatty acid synthesis.[2] This action serves to inhibit lipogenesis.
-
Fatty Acid Oxidation: SIRT2 can promote fatty acid oxidation. One mechanism involves the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to increased β-oxidation.[2]
SIRT2 in the TCA Cycle and Mitochondrial Function
While primarily cytoplasmic, SIRT2 can also influence mitochondrial function and the tricarboxylic acid (TCA) cycle. Studies have shown that SIRT2 downregulation can lead to decreased cellular ATP production and reduced levels of TCA cycle metabolites.[13] Furthermore, quantitative acetylome profiling has identified numerous mitochondrial proteins as potential SIRT2 substrates, suggesting a broader role for SIRT2 in regulating mitochondrial metabolism than previously appreciated.[14]
Quantitative Data on SIRT2's Metabolic Targets
The following tables summarize quantitative findings from various studies on the effects of SIRT2 on the acetylation status and activity of key metabolic proteins.
Table 1: SIRT2-Mediated Changes in Protein Acetylation
| Protein Target | Cellular Context | SIRT2 Modulation | Fold Change in Acetylation | Reference |
| Multiple Proteins | HCT116 cells | Knockdown | >1.5-fold increase (896 sites) | [15] |
| Multiple Proteins | HCT116 cells | Overexpression | >1.5-fold decrease (509 sites) | [15] |
| PKM2 (K305) | Sirt2-/- MMT cells | SIRT2 Overexpression | Decrease | [12] |
| FOXO1 | 3T3-L1 adipocytes | SIRT2 Knockdown | Marked Increase | [16] |
| CPT2 (K239) | Mouse heart | SIRT2 Overexpression | Decrease | [17] |
Table 2: Functional Consequences of SIRT2 Activity on Metabolic Enzymes and Pathways
| Metabolic Process | Target/Parameter | Cellular/Animal Model | SIRT2 Modulation | Observed Effect | Reference |
| Glycolysis | Pyruvate Kinase Activity | H1299 cells | shSIRT2 | ~50% decrease in low glucose | [18] |
| Glycolysis | Lactate Production | H1299 cells | shSIRT2 | ~2-fold increase in low glucose | [18] |
| Gluconeogenesis | Glucose Output | HEK293T cells | Sirtinol (SIRT2 inhibitor) | ~30% decrease | [19] |
| Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | SIRT2-KO mice (HFD) | Knockout | Increased mRNA expression | [13] |
| Overall Metabolism | Oxygen Consumption Rate | SIRT2-KO rat islets | Knockout | Markedly decreased | [4] |
| Overall Metabolism | Energy Expenditure | HF SIRT2 KO mice | Knockout | Increased | [20] |
Experimental Protocols
Immunoprecipitation-Mass Spectrometry (IP-MS) for Identification of SIRT2 Interacting Proteins
This protocol outlines a general workflow for identifying proteins that interact with endogenous SIRT2.
Materials:
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Anti-SIRT2 antibody (validated for IP)
-
Control IgG antibody (from the same species as the anti-SIRT2 antibody)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Mass spectrometer and associated reagents
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice with periodic vortexing to ensure complete lysis.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads. Discard the beads.
-
Immunoprecipitation: Add the anti-SIRT2 antibody to the pre-cleared lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.
-
Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested (e.g., with trypsin) to generate peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the SIRT2 IP compared to the control IgG IP.
13C-Metabolic Flux Analysis (MFA) to Assess the Impact of SIRT2 on Cellular Metabolism
This protocol provides a general framework for conducting a ¹³C-MFA experiment to quantify metabolic pathway fluxes in response to SIRT2 modulation.
Materials:
-
Cells with modulated SIRT2 expression (e.g., knockout, knockdown, or overexpression) and corresponding control cells.
-
Culture medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).
-
Metabolite extraction solution (e.g., cold methanol/water/chloroform).
-
Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).
-
MFA software (e.g., INCA, Metran).
Procedure:
-
Cell Culture: Culture the cells with modulated SIRT2 expression and control cells in the presence of the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.
-
Sample Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.
-
Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions for the pathways of interest.
-
Flux Estimation: Use MFA software to fit the measured isotopic labeling data to the metabolic model and estimate the intracellular metabolic fluxes.
-
Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.
Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
SIRT2 is a central node in the intricate network of metabolic regulation. Its ability to deacetylate a wide range of substrates allows it to fine-tune cellular metabolism in response to nutrient availability and energetic demands. The evidence presented in this guide highlights the significant role of SIRT2 in controlling glucose and lipid homeostasis, as well as mitochondrial function. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals.
Future research should focus on further elucidating the context-dependent functions of SIRT2 in different tissues and disease states. The development of highly specific SIRT2 activators and inhibitors will be crucial for translating our understanding of SIRT2 biology into novel therapeutic strategies for metabolic disorders. Moreover, a deeper investigation into the crosstalk between SIRT2 and other sirtuins, as well as other post-translational modifications, will provide a more holistic view of its regulatory role in cellular metabolism.
References
- 1. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]
- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting tips for IP | Abcam [abcam.com]
- 4. High-throughput data pipelines for metabolic flux analysis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 10. Visual workflows for 13 C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 14. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. rupress.org [rupress.org]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SIRT2-IN-9: A Selective Sirtuin 2 Inhibitor
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
SIRT2-IN-9, also identified as SR86, is a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins. This document provides an in-depth technical guide on the discovery, development, and mechanism of action of this compound. It details the computational screening strategies that led to its identification, its key biochemical and cellular activities, and the experimental methodologies employed in its characterization. Furthermore, this guide explores the downstream signaling consequences of SIRT2 inhibition by this compound, highlighting its potential as a chemical probe for studying SIRT2 biology and as a lead compound for the development of novel therapeutics, particularly in the context of cancer.
Introduction to SIRT2 and Its Therapeutic Potential
Sirtuin 2 (SIRT2) is a Class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1] While initially characterized as a histone deacetylase, SIRT2 is predominantly found in the cytoplasm, where its primary substrate is α-tubulin.[2] By deacetylating α-tubulin, SIRT2 influences microtubule dynamics and stability, thereby impacting cell division, migration, and intracellular transport.[2] Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[3] The development of selective SIRT2 inhibitors is therefore of significant interest for both basic research and drug discovery.
Discovery of this compound (SR86)
This compound, identified in the scientific literature as SR86, was discovered through a consensus docking and scoring strategy, a computational approach aimed at identifying novel chemical scaffolds with high affinity for the SIRT2 active site.[4] This in silico screening method led to the identification of a promising hit compound with a[5][6][7]triazino[5,6-b]indole scaffold.[4]
Virtual Screening Workflow
The discovery process involved a multi-step virtual screening cascade designed to filter a large chemical database for potential SIRT2 inhibitors. This approach maximized the efficiency of identifying potent and selective compounds.
Caption: Virtual screening workflow for the discovery of this compound.
Physicochemical and Biochemical Properties
This compound is a selective inhibitor of SIRT2, demonstrating potent activity against its target enzyme while exhibiting significantly lower affinity for other sirtuin isoforms.
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| IUPAC Name | 2-((5-benzyl-5H-[5][6][7]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | [4] |
| SIRT2 IC50 | 1.3 µM | [4][8] |
| SIRT1 IC50 | > 300 µM | [8] |
| SIRT3 IC50 | > 300 µM | [8] |
Synthesis of this compound
The synthesis of this compound involves a two-step process, starting with the preparation of two key intermediates, followed by their condensation to yield the final product.
Synthesis of Precursors
1. 5-benzyl-3-mercapto-5H-[5][6][7]triazino[5,6-b]indole: This intermediate is synthesized from 1-benzylisatin, which undergoes cyclization with thiosemicarbazide.
2. 2-chloro-N-(naphthalen-1-yl)acetamide: This precursor is prepared by the reaction of 1-naphthylamine with chloroacetyl chloride in the presence of a base.[6]
Final Synthesis Step
This compound is synthesized by the nucleophilic substitution reaction between 5-benzyl-3-mercapto-5H-[5][6][7]triazino[5,6-b]indole and 2-chloro-N-(naphthalen-1-yl)acetamide.
Caption: Synthetic scheme for this compound.
Experimental Protocols
SIRT2 Inhibition Assay
The inhibitory activity of this compound against SIRT2 is determined using a fluorogenic assay. Recombinant human SIRT2 is incubated with the inhibitor at various concentrations. The reaction is initiated by the addition of a fluorogenic acetylated peptide substrate and NAD+. The fluorescence generated upon deacetylation is measured over time to determine the rate of reaction and calculate the IC50 value.[9]
Cell Viability Assay
The effect of this compound on cell proliferation is assessed using a standard MTT or similar cell viability assay. For example, MCF-7 breast cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then determined by measuring the absorbance of the formazan product, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[8]
Western Blot Analysis for α-Tubulin Acetylation
To confirm the cellular mechanism of action, the effect of this compound on the acetylation of its primary substrate, α-tubulin, is evaluated by Western blotting. MCF-7 cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours). Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).[4]
Mechanism of Action and Downstream Signaling
This compound exerts its biological effects primarily through the inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.
Induction of α-Tubulin Hyperacetylation
Treatment of cells with this compound leads to a dose-dependent increase in the acetylation of α-tubulin at lysine 40 (K40).[4] This post-translational modification is known to alter the structural and functional properties of microtubules.
Downstream Signaling Pathways
The hyperacetylation of α-tubulin induced by this compound has several downstream consequences that contribute to its anti-cancer effects.
Caption: Signaling pathway affected by this compound.
-
Microtubule Stabilization: Increased α-tubulin acetylation is associated with enhanced microtubule stability. This can disrupt the dynamic instability of microtubules, which is essential for various cellular processes.
-
Mitotic Arrest: The stabilization of the mitotic spindle due to hyperacetylated tubulin can lead to defects in chromosome segregation and ultimately cause cell cycle arrest at the G2/M phase, a common mechanism of action for anti-cancer drugs that target the cytoskeleton.[10]
-
Inhibition of Cell Migration and Invasion: Microtubule dynamics are critical for cell motility. By stabilizing microtubules, this compound can impair the cytoskeletal rearrangements necessary for cell migration and invasion, thereby potentially inhibiting metastasis.[3]
-
Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[11]
Conclusion and Future Directions
This compound (SR86) is a valuable chemical tool for probing the biological functions of SIRT2. Its discovery through computational methods highlights the power of in silico approaches in modern drug discovery. The detailed characterization of its biochemical and cellular activities has provided significant insights into the consequences of SIRT2 inhibition. The primary mechanism of action, involving the hyperacetylation of α-tubulin, leads to microtubule stabilization, mitotic arrest, and inhibition of cell migration, ultimately resulting in apoptotic cell death in cancer cells.
Future research should focus on further elucidating the detailed downstream signaling networks affected by this compound to fully understand its therapeutic potential. Lead optimization studies based on the[5][6][7]triazino[5,6-b]indole scaffold could lead to the development of even more potent and selective SIRT2 inhibitors with improved pharmacokinetic properties, paving the way for their potential clinical application in the treatment of cancer and other diseases associated with SIRT2 dysregulation.
References
- 1. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
The Double-Edged Sword: Unraveling the Role of SIRT2 in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical and complex player in the landscape of neurodegenerative diseases. Predominantly located in the cytoplasm, SIRT2 is highly expressed in the brain and has been implicated in a variety of cellular processes central to neuronal health and disease, including microtubule dynamics, protein aggregation, neuroinflammation, and oxidative stress. This technical guide provides an in-depth overview of the multifaceted role of SIRT2 in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis, offering a valuable resource for scientists and drug development professionals in this rapidly evolving field.
Data Presentation: Quantitative Effects of SIRT2 Modulation
The following tables summarize the quantitative outcomes of SIRT2 modulation, primarily through the use of specific inhibitors, in various neurodegenerative disease models.
Table 1: Effects of SIRT2 Inhibition in Huntington's Disease (HD) Mouse Models
| Model | SIRT2 Inhibitor | Dosage | Outcome Measure | Result | Reference |
| R6/2 | AK-7 | 10, 20, 30 mg/kg (daily) | Motor Function (Rotarod) | 37% increase in latency to fall at 11 weeks (10 mg/kg) | [1] |
| R6/2 | AK-7 | 20 mg/kg (daily) | Survival | 13.2% extension in survival | [1] |
| R6/2 | AK-7 | 20 mg/kg (daily) | Brain Atrophy (Striatal Volume) | 9% improvement in total striatal volume | [1] |
| R6/2 | AK-7 | 20 mg/kg (daily) | Neuronal Atrophy (Striatal Neuron Volume) | 15% rescue of shrinkage in striatal neuronal cell body volume | [1] |
| 140 CAG Htt knock-in | AK-7 | 10, 20, 30 mg/kg (daily) | Motor Function (Rotarod) | Significant improvement in motor performance | [2] |
Table 2: Effects of SIRT2 Inhibition in Alzheimer's Disease (AD) Mouse Models
| Model | SIRT2 Inhibitor | Outcome Measure | Result | Reference |
| APP/PS1 | 33i | Cognitive Function (Morris Water Maze) | Reversal of learning deficits | [3],[4] |
| APP/PS1 | 33i | Amyloid Pathology (Aβ-42 levels) | Significant reduction in cortical Aβ-42 levels | [5] |
| APP/PS1 | 33i | Neuroinflammation (Iba-1 expression) | Significant reduction in microglial activation | [5] |
| 3xTg-AD | AK-7 | Cognitive Performance (Novel Object Recognition) | Improvement in cognitive performance | [6] |
| APP23 | AK-7 | AβPP Processing | Increase in soluble α-AβPP and reduction in soluble β-AβPP | [6] |
Table 3: Effects of SIRT2 Modulation in Parkinson's Disease (PD) Mouse Models
| Model | SIRT2 Modulation | Dosage | Outcome Measure | Result | Reference |
| MPTP | AK7 | 30 mg/kg (i.p.) | Striatal Dopamine Levels | Prevention of dopamine depletion | [7] |
| MPTP | AK7 | 30 mg/kg (i.p.) | Dopaminergic Neuron Loss | Prevention of dopaminergic neuron loss | [7] |
| MPTP | Genetic Deletion of SIRT2 | - | MPTP-induced Nigrostriatal Damage | Prevention of apoptotic neuronal death | [8] |
Table 4: SIRT2 Expression in Amyotrophic Lateral Sclerosis (ALS) Mouse Models
| Model | Tissue | Outcome Measure | Result | Reference |
| G93A-SOD1 | Spinal Cord | SIRT2 mRNA expression | Increased | [9] |
| G86R-SOD1 | Spinal Cord | SIRT2 mRNA expression | Increased | [9] |
| G93A-SOD1 | Spinal Cord | SIRT2 protein expression | Unchanged | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the study of SIRT2 in neurodegenerative disease models.
Behavioral Assays
1. Rotarod Test for Motor Coordination (Mouse)
-
Apparatus: An automated rotarod unit with a grooved, rotating rod (e.g., 3 cm diameter) divided into lanes for multiple mice.
-
Procedure:
-
Acclimation: Place mice in the testing room for at least 30 minutes before the test.
-
Training (optional but recommended): Place mice on the stationary rod for 1 minute. Then, rotate the rod at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials on the day before testing.
-
Testing: Place the mouse on the rod and begin rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or gripping the rod and making one full passive rotation.
-
Trials: Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.[10][11]
-
2. Open Field Test for Locomotor Activity and Anxiety-like Behavior (Mouse)
-
Apparatus: A square or circular arena (e.g., 40 x 40 cm) with high walls, often made of a non-reflective material. The arena is typically placed in a sound-attenuated room with controlled lighting.
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.
-
Testing: Gently place the mouse in the center of the open field arena.
-
Data Collection: An overhead video camera connected to a tracking software (e.g., EthoVision) records the mouse's activity for a set duration (typically 5-30 minutes).
-
Parameters Measured:
-
3. Novel Object Recognition (NOR) Test for Recognition Memory (Mouse)
-
Apparatus: An open field arena similar to the one used for the open field test. A set of two identical objects and one novel object are required. The objects should be of similar size but differ in shape and texture, and heavy enough that the mice cannot move them.
-
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes.
-
Familiarization/Training: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).
-
Testing: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Data Collection: A video tracking system records the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.[14][15]
-
Molecular and Cellular Assays
1. Western Blot for Acetylated Tubulin
-
Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide). Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) and a primary antibody for total α-tubulin or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. Quantify band intensities using software like ImageJ.[16][17]
2. Immunohistochemistry for Protein Aggregates (e.g., α-synuclein, mutant Huntingtin)
-
Tissue Preparation:
-
Perfuse mice with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Cut 30-40 µm thick sections on a cryostat or vibratome.
-
-
Staining Procedure:
-
Antigen Retrieval (if necessary): For α-synuclein, treatment with proteinase K can enhance signal. For mutant huntingtin, formic acid treatment is often used.
-
Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes. Block with a solution containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary antibody against the protein of interest (e.g., anti-α-synuclein or anti-mHtt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI. Mount sections on slides with an anti-fade mounting medium.
-
-
Imaging and Analysis: Visualize the staining using a confocal or fluorescence microscope. Quantify the number and area of aggregates using image analysis software.[18][19]
3. SIRT2 Deacetylase Activity Assay (Fluorometric)
-
Principle: This assay uses a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT2, a developer solution cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Procedure:
-
Reaction Setup: In a 96-well plate, combine the SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in an assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Development: Add a developer solution containing a protease and a SIRT inhibitor (to stop the reaction) to each well.
-
Fluorescence Reading: After a short incubation at room temperature, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: The fluorescence intensity is directly proportional to the SIRT2 deacetylase activity.
-
4. Filter Retardation Assay for Insoluble Protein Aggregates
-
Principle: This technique separates large, SDS-insoluble protein aggregates from soluble proteins by filtration through a cellulose acetate membrane.
-
Procedure:
-
Lysate Preparation: Lyse cells or tissues in a buffer containing non-ionic detergents.
-
SDS Treatment: Treat the lysates with 2% SDS and heat to denature soluble proteins.
-
Filtration: Filter the SDS-treated lysates through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane.
-
Immunodetection:
-
Wash the membrane with buffer.
-
Block the membrane with 5% non-fat milk.
-
Incubate with a primary antibody specific to the aggregated protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using ECL.
-
-
-
Quantification: The intensity of the dots on the membrane corresponds to the amount of insoluble aggregates.[12][13]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SIRT2 in neurodegenerative diseases.
Caption: SIRT2-mediated deacetylation of α-tubulin leads to microtubule instability.
Caption: SIRT2 deacetylates FOXO3a, modulating oxidative stress and apoptosis.
Caption: SIRT2's controversial role in regulating NF-κB-mediated neuroinflammation.
Experimental Workflow
References
- 1. Molecular regulatory mechanism of the SIRT2/NF-κB p65 signaling pathway in ferroptosis-promoted spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Sirtuin 2 Inhibitors Employing Photoswitchable Geometry and Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]
- 7. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]
- 12. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eriba.umcg.nl [eriba.umcg.nl]
- 17. A guide to selecting high-performing antibodies for Huntingtin (UniProt ID: P42858) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Core of SIRT2: A Technical Guide to its Deacetylase Activity
For Researchers, Scientists, and Drug Development Professionals
Sirtuin 2 (SIRT2), a member of the conserved sirtuin family of NAD+-dependent protein deacetylases, has emerged as a critical regulator of a diverse array of cellular processes. Predominantly localized in the cytoplasm, SIRT2 plays a pivotal role in metabolism, cell cycle control, genomic integrity, and neuronal function.[1][2][3][4] Its dysregulation has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2][4] This in-depth technical guide provides a comprehensive overview of the enzymatic activity of SIRT2, focusing on its core mechanisms, substrates, and the methodologies used to investigate its function.
Catalytic Mechanism and Substrate Specificity
SIRT2 catalyzes the deacetylation of lysine residues on a multitude of protein substrates in a reaction that is tightly coupled to the hydrolysis of nicotinamide adenine dinucleotide (NAD+). The reaction yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[5] The catalytic mechanism proceeds through a sequential binding of the acetylated substrate and NAD+, forming a ternary complex.[5] This is followed by the cleavage of nicotinamide and the formation of a C1'-O-alkylamidate intermediate.[6]
SIRT2 exhibits broad substrate specificity, targeting both histone and non-histone proteins. Its cytoplasmic localization facilitates interaction with a unique set of substrates compared to its nuclear counterparts. One of its most well-characterized substrates is α-tubulin, where deacetylation of lysine-40 influences microtubule dynamics.[3] Other key substrates include histone H4 at lysine 16 (H4K16), p53, and Forkhead box O (FOXO) transcription factors, implicating SIRT2 in the regulation of chromatin structure, apoptosis, and stress responses.[7][8]
Quantitative Data on SIRT2 Activity
The enzymatic efficiency of SIRT2 varies depending on the substrate. The following tables summarize key quantitative data related to SIRT2's kinetic parameters and the potency of various modulators.
Table 1: Kinetic Parameters of Human SIRT2 for Various Substrates
| Substrate (Acetylated Peptide) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-Histone H3 (K9) | 130 ± 20 | 0.030 ± 0.002 | 230 | [5] |
| Ac-Histone H4 (K16) | 9 ± 1 | 0.048 ± 0.001 | 5300 | [5] |
| Ac-α-Tubulin (379-391) | 90 ± 20 | 0.005 ± 0.001 | 55 | [5] |
| H3K9-Myristoyl | 15 | - | - | [9] |
| H3K9-Hexanoyl | 15 | - | - | [9] |
| H3K9-Decanoyl | 15 | - | - | [9] |
Note: '-' indicates data not available in the cited source.
Table 2: Inhibitory Activity (IC50) of Compounds against Human SIRT2
| Inhibitor | IC50 (µM) | Selectivity Notes | Reference |
| TM | 0.038 (deacetylation) | >650-fold selective over SIRT1 | [10] |
| 0.049 (demyristoylation) | [10] | ||
| SirReal2 | 0.23 | Does not inhibit demyristoylation | [10] |
| AGK2 | 3.5 | >14-fold selective over SIRT1/3 | [6] |
| Tenovin-6 | 9 | Also inhibits SIRT1 with similar IC50 | [10] |
| Cambinol | 59 | Also inhibits SIRT1 (IC50 = 56 µM) | [11] |
| Suramin | 1.15 | Also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT5 (IC50 = 22 µM) | [11] |
| AEM2 | 3.8 | ~30-fold preference over SIRT1 | [12] |
| Ro 31-8220 | 0.8 | ~4-fold selective over SIRT1 | [6] |
| ICL-SIRT078 | 1.45 | >50-fold selective over SIRT1/3/5 | [6] |
| Compound 16 (benzofuran derivative) | 3.81 | - | [13] |
| Compound 25 ((5-phenylfuran-2-yl)methanamine derivative) | 2.47 | More potent than AGK2 | [13] |
| Ascorbyl palmitate | ~8 to 23 (demyristoylase) | - | [14] |
| 1-aminoanthracene | 21 (demyristoylase) | - | [14] |
| "compound C" | 44 (demyristoylase) | - | [14] |
Experimental Protocols for Studying SIRT2 Activity
Investigating the enzymatic activity of SIRT2 is crucial for understanding its biological roles and for the development of targeted therapeutics. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro SIRT2 Deacetylation Assay (Fluorometric)
This assay measures the deacetylase activity of purified SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated peptide and release the fluorophore)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of the fluorogenic substrate, and the desired concentration of SIRT2 enzyme.[15] Include control wells with no enzyme and no NAD+.
-
Initiation: Initiate the reaction by adding NAD+ to each well.[16]
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[17]
-
Development: Stop the enzymatic reaction and initiate the development by adding the developer solution to each well.[16] This solution typically contains a protease that specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal.
-
Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.[18] Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: The fluorescence intensity is directly proportional to the amount of deacetylated substrate and thus to the SIRT2 activity. For inhibitor screening, calculate the percentage of inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cell-Based SIRT2 Activity Assay (Western Blotting)
This assay assesses SIRT2 activity within a cellular context by measuring the acetylation status of a known SIRT2 substrate, such as α-tubulin.
Materials:
-
Cultured cells (e.g., HEK293T, HeLa)
-
SIRT2 inhibitor or siRNA for SIRT2 knockdown (for validation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with the test compound (potential SIRT2 modulator) or vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and deacetylase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using densitometry software.
-
The ratio of acetylated-α-tubulin to total α-tubulin reflects the intracellular SIRT2 activity. An increase in this ratio indicates SIRT2 inhibition.
-
SIRT2 in Signaling Pathways
SIRT2 is a key node in various signaling networks, influencing cellular fate and function. Its deacetylase activity modulates the function of downstream effectors, thereby regulating critical pathways in health and disease.
SIRT2 in Metabolic Regulation
SIRT2 is deeply integrated into the regulation of cellular metabolism, including gluconeogenesis, glycolysis, and adipogenesis.[1][20] It can deacetylate and regulate the activity of key metabolic enzymes and transcription factors.
SIRT2 regulation of glucose metabolism.
SIRT2 in Neurodegeneration
In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, SIRT2 has been shown to play a complex and often detrimental role.[8][21] Its inhibition has been demonstrated to be neuroprotective in several models.
SIRT2's role in neurodegenerative pathways.
SIRT2 in Cancer
The role of SIRT2 in cancer is multifaceted and context-dependent, acting as both a tumor suppressor and an oncogene in different cancer types.[4][7] It regulates key cancer-related pathways, including cell cycle progression and apoptosis.
SIRT2's dual role in cancer signaling.
Conclusion
SIRT2 is a dynamic and multifaceted enzyme with a profound impact on cellular physiology and pathology. Its intricate regulation and diverse substrate portfolio underscore its importance as a therapeutic target. A thorough understanding of its enzymatic activity, guided by robust experimental methodologies and a clear picture of its involvement in key signaling pathways, is paramount for the successful development of novel SIRT2-modulating therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of SIRT2 biology and unlock its therapeutic potential.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sirtuins and Neurodegeneration [jneurology.com]
- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 34.237.233.138 [34.237.233.138]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 9. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 34.237.233.138 [34.237.233.138]
- 17. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of SIRT2-IN-9 on α-Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective Sirtuin 2 (SIRT2) inhibitor, SIRT2-IN-9, and its specific effect on the post-translational modification of α-tubulin. This document details the mechanism of action, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its characterization.
Introduction: SIRT2 and α-Tubulin Acetylation
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and differentiation.[1][3] One of its key substrates is α-tubulin, a major component of microtubules.[2][3][4] SIRT2 deacetylates α-tubulin at the lysine-40 (K40) residue, a modification that influences microtubule stability and dynamics.[5]
The acetylation of α-tubulin is a dynamic process associated with stable microtubules and is implicated in intracellular trafficking, cell motility, and neuronal function.[6][7][8] Inhibition of SIRT2 activity leads to an increase in the levels of acetylated α-tubulin, making SIRT2 inhibitors valuable tools for studying the physiological consequences of this post-translational modification. This compound is a selective inhibitor of SIRT2, demonstrating its utility in investigating the specific roles of SIRT2 in cellular biology and as a potential therapeutic agent.[9][10]
Mechanism of Action of this compound
This compound exerts its effect by directly inhibiting the deacetylase activity of the SIRT2 enzyme. By binding to SIRT2, it prevents the enzyme from removing the acetyl group from lysine residues on its substrates, including α-tubulin. This inhibition leads to a dose-dependent increase in the acetylation of α-tubulin within cells.[9][10] The primary mechanism involves the accumulation of acetylated α-tubulin due to the blockage of its deacetylation by SIRT2, without directly affecting the activity of tubulin acetyltransferases (TATs).
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.
Table 1: Inhibitory Activity of this compound against Sirtuins
| Sirtuin Isoform | IC50 Value (μM) | Selectivity |
| SIRT2 | 1.3 | - |
| SIRT1 | >300 | >230-fold vs. SIRT2 |
| SIRT3 | >300 | >230-fold vs. SIRT2 |
Data sourced from MedchemExpress and MOLNOVA product descriptions.[9][10]
Table 2: Effect of this compound on α-Tubulin Acetylation in MCF-7 Cells
| Treatment Concentration (μM) | Incubation Time (hours) | Effect on α-Tubulin Acetylation |
| 6.25 | 6 | Increased |
| 12.5 | 6 | Dose-dependently increased |
| 25 | 6 | Dose-dependently increased |
| 50 | 6 | Dose-dependently increased |
Data reflects a dose-dependent increase in α-tubulin acetylation as determined by Western blot analysis in MCF-7 breast cancer cells.[10]
Experimental Protocols
In Vitro SIRT2 Inhibition Assay
This protocol outlines a method for determining the IC50 value of this compound against recombinant human SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic acetylated peptide substrate
-
NAD+
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[4]
-
Developer solution (containing a protease, like trypsin, to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, NAD+, and varying concentrations of this compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding the developer solution, which also contains a sirtuin inhibitor like nicotinamide to halt further deacetylation.[11]
-
Allow the developer to incubate for a period to allow for the generation of a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[11]
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of α-Tubulin Acetylation
This protocol describes the assessment of α-tubulin acetylation levels in cultured cells following treatment with this compound.
Materials:
-
Cell line (e.g., MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 μM) and a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[10]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for acetylated α-tubulin and normalize them to the total α-tubulin levels to determine the relative change in acetylation.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits SIRT2-mediated deacetylation of α-tubulin.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Conclusion
This compound is a potent and selective inhibitor of SIRT2, which effectively increases the acetylation of α-tubulin in a dose-dependent manner. This makes it an invaluable chemical probe for elucidating the complex roles of SIRT2 and the significance of α-tubulin acetylation in various cellular processes. The provided protocols offer a foundation for researchers to investigate the effects of this compound in their specific experimental models, contributing to a deeper understanding of sirtuin biology and its implications in health and disease.
References
- 1. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 5. Frontiers | SIRT2 as a Therapeutic Target for Age-Related Disorders [frontiersin.org]
- 6. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 8. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 11. merckmillipore.com [merckmillipore.com]
SIRT2 Inhibition: A Viable Therapeutic Strategy for Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a compelling, albeit complex, target in oncology. Predominantly localized in the cytoplasm, SIRT2 modulates a wide array of cellular processes by deacetylating numerous protein substrates, including histones and non-histone proteins.[1] Its role in cancer is multifaceted, with studies reporting both tumor-suppressive and oncogenic functions depending on the cellular context and cancer type.[2][3][4] This duality has sparked considerable debate but has also highlighted a potential therapeutic window. Pharmacological inhibition of SIRT2 has shown broad anticancer activity in various preclinical models, suggesting that cancer cells may have an increased dependency on SIRT2 activity that can be exploited for therapeutic benefit.[5][6] This guide provides a comprehensive overview of the core signaling pathways regulated by SIRT2, the rationale for its inhibition, quantitative data on inhibitor efficacy, and detailed experimental protocols for the evaluation of novel SIRT2-targeting compounds.
The Dual Role of SIRT2 in Carcinogenesis
The function of SIRT2 in cancer is context-dependent, a critical consideration for therapeutic development.
1.1 SIRT2 as a Tumor Suppressor: Several lines of evidence support a tumor-suppressive role for SIRT2. Sirt2 knockout mice are prone to developing tumors, particularly mammary and liver cancers, as they age.[1][7][8] This phenotype is often linked to genomic instability.[9] SIRT2 is crucial for maintaining mitotic integrity by regulating the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase essential for cell cycle progression.[10] Loss of SIRT2 leads to hyperacetylation of APC/C coactivators, impairing its activity and resulting in aneuploidy and spontaneous tumor formation.[1] Furthermore, SIRT2 is involved in the DNA damage response (DDR), where it helps maintain genome integrity.[7][8] In some cancers, like glioma, SIRT2 expression is often reduced, and its overexpression can decrease cell proliferation and promote apoptosis.[1][11]
1.2 SIRT2 as an Oncogene: Conversely, a growing body of evidence points to an oncogenic function for SIRT2. In certain malignancies, such as advanced breast cancer, high SIRT2 expression correlates with a poor prognosis.[1][4] Pharmacological studies consistently demonstrate that inhibiting SIRT2 has potent anti-proliferative effects across a wide range of cancer cell lines.[5][12] This anti-cancer effect is often attributed to SIRT2's role in stabilizing key oncoproteins. For instance, SIRT2 can deacetylate and activate K-RAS and promote the stability of the N-MYC and c-MYC oncoproteins.[5][11][13] Inhibition of SIRT2 can lead to the ubiquitination and subsequent degradation of c-Myc, a pivotal driver in many human cancers.[6][13] In non-small cell lung cancer (NSCLC), SIRT2 can promote cancer cell proliferation by increasing the dNTP pool size for DNA replication.[14]
This dual nature suggests that while SIRT2 may protect normal cells from transformation, established tumors can co-opt its functions to promote survival and proliferation. Therefore, inhibiting SIRT2 in the context of an existing malignancy is a rational therapeutic strategy.
Key Signaling Pathways Modulated by SIRT2
SIRT2's influence on cancer biology is mediated through its deacetylation of key proteins in several critical signaling pathways.
2.1 Cell Cycle Regulation: SIRT2 is a crucial regulator of mitosis. During the G2/M transition, it translocates to the nucleus to deacetylate histone H4 at lysine 16 (H4K16Ac), which facilitates chromatin condensation.[1][15] This action is also essential for the subsequent deposition of H4K20 methylation, a mark critical for S-phase progression and genome stability.[9][15] In the cytoplasm, SIRT2 deacetylates α-tubulin, a major component of microtubules, although the precise biological consequence remains under investigation.[11] A primary mechanism for its cell cycle control is the deacetylation and positive regulation of the APC/C coactivators CDC20 and CDH1.[1][10]
2.2 DNA Damage Response (DDR): SIRT2 is a master regulator of the DDR, acting at multiple levels to maintain genome integrity.[7] It directs the replication stress response by deacetylating and activating CDK9, a kinase required for recovery from replication arrest.[8] SIRT2 also deacetylates ATRIP, facilitating the activation of the ATR checkpoint pathway.[7] In the context of DNA double-strand breaks (DSBs), SIRT2 plays a critical role in the non-homologous end joining (NHEJ) pathway by interacting with and deacetylating the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[16][17] This deacetylation is required for DNA-PKcs to localize to DSBs and interact with the Ku70/80 complex, thereby activating the repair cascade.[16]
2.3 Apoptosis and Oncogene Regulation: SIRT2 inhibition can promote apoptosis, often through p53-dependent mechanisms. SIRT2 can deacetylate p53, and its inhibition leads to increased p53 acetylation and the transcriptional activation of pro-apoptotic target genes like PUMA and NOXA.[18][19] A key oncogenic pathway targeted by SIRT2 inhibition is the c-Myc signaling axis. The potent SIRT2 inhibitor TM has been shown to decrease c-Myc protein levels by promoting its ubiquitination and degradation.[6][13] This is achieved by upregulating the transcription of NEDD4, an E3 ubiquitin ligase for c-Myc.[5]
Preclinical Efficacy of SIRT2 Inhibitors
A variety of small molecule inhibitors have been developed to target SIRT2, demonstrating significant anti-tumor activity in preclinical settings.
| Inhibitor | Target(s) | IC50 (SIRT2) | Cancer Type(s) | Key Findings & Efficacy | Reference(s) |
| TM (Thiomyristoyl lysine) | SIRT2-selective | Potent (nM range) | Breast Cancer, various cell lines | Promotes c-Myc degradation; delays tumor onset and reduces tumor growth in MMTV-PyMT and xenograft mouse models. | [6][20] |
| AGK2 | SIRT2 > SIRT1 | 3.8 µM | Colorectal Cancer, AML | Enhances efficacy of radiation therapy by inhibiting DNA-PKcs deacetylation; boosts antitumor immunity by inducing MLH1 deficiency and activating the cGAS-STING pathway. | [16][21][22] |
| AEM1 / AEM2 | SIRT2-selective | 18.5 µM / 3.8 µM | Non-Small Cell Lung Cancer | Sensitizes cancer cells to etoposide-induced apoptosis in a p53-dependent manner; increases p53 acetylation and expression of p21, PUMA, and NOXA. | [18] |
| SirReal2 | SIRT2-selective | Potent | Acute Myeloid Leukemia (AML) | Synergistically enhances the anti-tumor effects of the PI3K/mTOR inhibitor VS-5584. | [22] |
| Cambinol Derivatives (e.g., Cpd 55) | SIRT2-selective | 0.25 µM | B-Cell Lymphoma | >300-fold selectivity over SIRT1/SIRT3; induces apoptosis and shows strong anti-proliferative properties against B-cell lymphoma cells. | [23] |
| AK-1 | SIRT2-selective | Not specified | Colon Cancer | Induces G1 arrest and delays proliferation by inactivating the NFκB/CSN2 pathway, leading to Snail degradation and p21 upregulation. | [24] |
Key Experimental Protocols for Evaluating SIRT2 Inhibitors
Standardized and robust assays are critical for the preclinical development of SIRT2 inhibitors. The following protocols provide a framework for their evaluation.
4.1 In Vitro SIRT2 Enzymatic Assay (Fluorometric)
This assay measures the direct inhibitory effect of a compound on recombinant SIRT2 enzyme activity.
-
Principle: A fluorogenic acetylated peptide substrate is deacetylated by SIRT2 in the presence of NAD+. A developer solution is added that specifically recognizes the deacetylated product, generating a fluorescent signal proportional to enzyme activity.
-
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
NAD+ solution
-
Developer solution containing a lysine deacetylase inhibitor (e.g., Trichostatin A)
-
Test compounds dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence plate reader (Ex/Em = 360/460 nm or as specified by kit)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, NAD+, and the fluorogenic substrate to each well.
-
Add the test compound dilutions (or DMSO for control wells).
-
To initiate the reaction, add the SIRT2 enzyme to all wells except the "no enzyme" blank. Mix gently.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the enzymatic reaction by adding the developer solution to each well.
-
Incubate at 37°C for 15 minutes to allow the fluorescent signal to develop.
-
Measure fluorescence intensity using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC50 value by plotting inhibition versus compound concentration.[25]
-
4.2 Cell-Based Target Engagement: Western Blot for α-Tubulin Acetylation
This assay confirms that the inhibitor engages SIRT2 within a cellular context by measuring the acetylation status of a known substrate, α-tubulin.
-
Principle: Cells are treated with the SIRT2 inhibitor. Since SIRT2 is a major α-tubulin deacetylase, its inhibition leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin), which can be detected by Western blot.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
Test compound
-
RIPA lysis buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Primary antibodies: anti-acetyl-α-tubulin (Lys40), anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Denature 20-30 µg of protein lysate per sample and resolve using SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetyl-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody to confirm equal loading.[26]
-
4.3 In Vivo Xenograft Tumor Model Study
This experiment evaluates the anti-tumor efficacy of a SIRT2 inhibitor in a living organism.
-
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the SIRT2 inhibitor or a vehicle control, and tumor growth is monitored over time.[20]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, for enhancing tumor take)
-
Test compound formulated in a suitable vehicle (e.g., DMSO, saline)
-
Calipers for tumor measurement
-
Animal scale
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
Monitor mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Administer the test compound or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study as a measure of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for Ac-α-tubulin or Ki-67 staining for proliferation).[6]
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine efficacy.
-
Challenges and Future Directions
Despite the promise of SIRT2 inhibition, several challenges remain. The dual role of SIRT2 necessitates a careful selection of cancer types where the oncogenic functions are dominant. Achieving high selectivity for SIRT2 over other sirtuin isoforms, particularly the structurally similar SIRT1, is a key medicinal chemistry challenge to minimize off-target effects.[23] Furthermore, combining SIRT2 inhibitors with other targeted therapies or immunotherapies presents a promising avenue for future research. Recent studies show that SIRT2 inhibition can enhance the efficacy of PI3K/mTOR inhibitors and boost anti-tumor immunity by activating the cGAS-STING pathway, making tumors more susceptible to immune checkpoint blockade.[21][22]
Conclusion
SIRT2 represents a validated and compelling therapeutic target in oncology. Its role at the nexus of cell cycle control, DNA damage repair, and oncogene stability provides multiple mechanisms by which its inhibition can exert anti-tumor effects. While the context-dependent functions of SIRT2 warrant careful consideration, a robust body of preclinical evidence demonstrates that pharmacological inhibition is a viable and potent strategy against a broad range of cancers. The continued development of potent and selective inhibitors, guided by the experimental frameworks outlined in this guide, holds significant promise for delivering novel and effective cancer therapeutics.
References
- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the fundamental mechanisms and conditions of the tumor-suppressive and oncogenic roles of sirtuins in cancer: A review [accscience.com]
- 3. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Dual Tumor Suppressor and Tumor Promoter Action of Sirtuins in Determining Malignant Phenotype [frontiersin.org]
- 5. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIRT2 orchestrates the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 11. Sorting out functions of sirtuins in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting SIRT2 induces MLH1 deficiency and boosts antitumor immunity in preclinical colorectal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. SIRT2 inhibitor SirReal2 enhances anti‐tumor effects of PI3K/mTOR inhibitor VS‐5584 on acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? [frontiersin.org]
- 25. abcam.co.jp [abcam.co.jp]
- 26. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of SIRT2 on Gene Expression: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of a diverse array of cellular processes, fundamentally impacting gene expression. Predominantly localized in the cytoplasm, SIRT2 modulates the activity of various transcription factors and epigenetic marks, thereby influencing pathways implicated in metabolism, inflammation, cell cycle control, and tumorigenesis. This technical guide provides an in-depth overview of the mechanisms by which SIRT2 affects gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. The information presented herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the multifaceted roles of SIRT2 in health and disease, and to facilitate the development of novel therapeutic strategies targeting this pivotal enzyme.
Introduction to SIRT2 and Gene Regulation
SIRT2 is a highly conserved protein deacetylase that participates in the regulation of gene expression through several key mechanisms.[1] It can directly deacetylate transcription factors, altering their activity, stability, and subcellular localization. Furthermore, SIRT2 can influence epigenetic landscapes by deacetylating histone proteins, leading to changes in chromatin structure and accessibility for the transcriptional machinery.[2][3] Its role is complex and often context-dependent, with SIRT2 acting as both a positive and negative regulator of gene expression across different cellular environments and in response to various stimuli.[1]
Quantitative Analysis of SIRT2-Mediated Gene Expression Changes
The influence of SIRT2 on gene expression can be quantified through high-throughput sequencing techniques such as RNA sequencing (RNA-seq). These studies reveal significant alterations in the transcriptome upon modulation of SIRT2 activity or expression.
Global Gene Expression Changes upon SIRT2 Depletion
In a study utilizing RNA-seq to compare SIRT2-expressing and SIRT2-deficient neuronal cells, a significant number of genes were found to be differentially expressed. With a false discovery rate (FDR) < 0.1 and a fold change > 2, a total of 600 genes showed significant changes in expression.[4]
| Category | Number of Genes |
| Upregulated in SIRT2-expressing cells | 323 |
| Downregulated in SIRT2-expressing cells | 277 |
| Table 1: Summary of differentially expressed genes in SIRT2-expressing vs. SIRT2-deficient cells.[4] |
Regulation of NF-κB Target Genes by SIRT2
SIRT2 is a known regulator of the NF-κB signaling pathway. In Sirt2-deficient (Sirt2-/-) mouse embryonic fibroblasts (MEFs), the expression of a subset of NF-κB target genes is significantly increased upon stimulation with tumor necrosis factor-alpha (TNFα), indicating that SIRT2 normally functions to repress their transcription.
| Gene | Fold Change (Sirt2-/- vs. Sirt2+/+) upon TNFα stimulation |
| Mpa2l | > 2.0 |
| IκBα | > 2.0 |
| A20 | > 2.0 |
| GADD45β | > 2.0 |
| Ccl5 | > 2.0 |
| IAP2 | > 2.0 |
| Table 2: Increased expression of NF-κB target genes in Sirt2-/- MEFs.[5] |
Key Signaling Pathways Modulated by SIRT2
SIRT2 exerts its influence on gene expression by intervening in critical signaling pathways. The following diagrams illustrate two of the most well-characterized pathways regulated by SIRT2.
SIRT2-Mediated Regulation of the NF-κB Signaling Pathway
SIRT2 deacetylates the p65 subunit of NF-κB at lysine 310, which inhibits its transcriptional activity and promotes its nuclear export, thereby downregulating the expression of pro-inflammatory and other target genes.[5]
Caption: SIRT2 negatively regulates the NF-κB pathway.
SIRT2 and the FOXO1 Signaling Pathway in Adipogenesis
SIRT2 deacetylates the transcription factor FOXO1, which is a key regulator of adipocyte differentiation. Deacetylation of FOXO1 by SIRT2 enhances its ability to repress the expression of pro-adipogenic genes like PPARγ.[6][7]
Caption: SIRT2 inhibits adipogenesis via FOXO1 deacetylation.
Experimental Protocols for Investigating SIRT2 Function
To facilitate further research into the role of SIRT2 in gene expression, this section provides detailed methodologies for key experiments.
In Vitro Deacetylation Assay
This assay is used to determine if a protein of interest is a direct substrate of SIRT2's deacetylase activity.
Materials:
-
Recombinant purified SIRT2 enzyme
-
Acetylated substrate protein (can be generated in vitro or purified from cells treated with deacetylase inhibitors)
-
Deacetylation Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ (nicotinamide adenine dinucleotide)
-
Deacetylase inhibitors (e.g., Nicotinamide) for negative controls
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies: anti-acetyl-lysine and antibody specific to the substrate protein
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the acetylated substrate protein (e.g., 1-5 µg) with recombinant SIRT2 (e.g., 0.5-2 µg) in deacetylation buffer.
-
Initiate Reaction: Add NAD+ to a final concentration of 1-5 mM to start the deacetylation reaction. For a negative control, set up a parallel reaction without NAD+ or with a SIRT2 inhibitor.
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with gentle agitation.
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Western Blotting: Probe the membrane with an anti-acetyl-lysine antibody to detect the deacetylation of the substrate. Subsequently, strip the membrane and re-probe with an antibody against the substrate protein to confirm equal loading. A decrease in the acetyl-lysine signal in the presence of SIRT2 and NAD+ indicates that the protein is a substrate for SIRT2.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genomic regions where SIRT2 (or a SIRT2-regulated transcription factor) binds, providing insights into its direct and indirect target genes.
Materials:
-
Cells or tissues of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers (e.g., RIPA buffer)
-
SIRT2-specific antibody or antibody against the transcription factor of interest
-
Protein A/G magnetic beads
-
Wash buffers with increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for next-generation sequencing library preparation
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-600 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with a specific antibody against SIRT2 or the target transcription factor overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads with a series of buffers (low salt, high salt, LiCl) to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of high salt.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for binding.
Experimental and Logical Workflow Diagrams
Visualizing the workflow of experiments and the logical connections between different stages of investigation is crucial for planning and executing research on SIRT2.
General Experimental Workflow for Investigating SIRT2 Function
This diagram outlines a typical workflow for studying the impact of SIRT2 on a specific cellular process and gene expression.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SIRT2 regulates NF-κB dependent gene expression through deacetylation of p65 Lys310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIRT2 regulates adipocyte differentiation through FoxO1 acetylation/deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sirt2 Regulates Adipocyte Differentiation Involving FoxO1 Acetylation/Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SIRT2-IN-9 In Vitro Enzymatic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1] It is primarily a cytoplasmic protein that deacetylates both histone and non-histone proteins, playing a crucial role in cell cycle regulation, genomic integrity, and metabolic pathways.[2][3] The development of potent and selective SIRT2 inhibitors is a key area of research for exploring its therapeutic potential. SIRT2-IN-9 is a selective inhibitor of SIRT2, demonstrating efficacy in cancer cell models.[4] This document provides detailed protocols for the in vitro enzymatic evaluation of this compound and similar compounds.
This compound: A Selective Inhibitor
This compound is a potent and selective inhibitor of SIRT2 with a reported half-maximal inhibitory concentration (IC50) of 1.3 µM.[4] It exhibits high selectivity for SIRT2 over other sirtuin isoforms, such as SIRT1 and SIRT3, with IC50 values greater than 300 µM for the latter.[4] In cellular assays, this compound has been shown to inhibit the proliferation of MCF-7 breast cancer cells and increase the acetylation of α-tubulin, a known SIRT2 substrate.[4]
Quantitative Data for this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| SIRT2 IC50 | 1.3 µM | In vitro enzymatic assay; 15 min incubation | [4] |
| SIRT1 IC50 | >300 µM | In vitro enzymatic assay | [4] |
| SIRT3 IC50 | >300 µM | In vitro enzymatic assay | [4] |
| Cellular Effect | Dose-dependent inhibition of proliferation | MCF-7 breast cancer cells; 72 h incubation | [4] |
| Mechanism Marker | Dose-dependent increase in α-tubulin acetylation | MCF-7 breast cancer cells; 6 h incubation | [4] |
SIRT2 Signaling Pathway
SIRT2 is involved in various cellular processes through the deacetylation of key protein targets. A simplified representation of its signaling pathway is depicted below, highlighting its role in cell cycle control and tumorigenesis.
Experimental Protocols
Two common methods for in vitro SIRT2 enzymatic assays are presented below: a fluorogenic assay and a High-Performance Liquid Chromatography (HPLC)-based assay.
Fluorogenic In Vitro Enzymatic Assay
This assay is a widely used, high-throughput method for screening SIRT2 inhibitors. It relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by SIRT2 and subsequent development.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
Nicotinamide adenine dinucleotide (NAD+)
-
This compound or other test compounds
-
Nicotinamide (a known SIRT2 inhibitor, for positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[5]
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
96-well or 384-well black plates
-
Fluorescence plate reader
Experimental Workflow Diagram:
References
- 1. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
Application Notes and Protocols for SIRT2-IN-9 in MCF-7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant target in cancer research.[1][2][3][4] Predominantly located in the cytoplasm, SIRT2 is involved in the deacetylation of various protein substrates, thereby regulating critical cellular processes such as cell cycle progression, microtubule dynamics, and gene expression.[1][3][5] Its role in cancer is complex, acting as both a tumor promoter and suppressor depending on the cellular context.[5] In breast cancer, particularly in MCF-7 cells, inhibition of SIRT2 has been shown to impede cell proliferation and migration, making it a promising therapeutic target.[1][2][6]
SIRT2-IN-9 is a selective inhibitor of SIRT2, demonstrating efficacy in suppressing the proliferative activity of MCF-7 breast cancer cells.[6] These application notes provide detailed protocols for the use of this compound in MCF-7 cell culture, including methodologies for assessing its biological effects and elucidating its mechanism of action.
Product Information
| Compound Name | This compound |
| Synonyms | Compound 12 |
| Target | Sirtuin 2 (SIRT2) |
| IC50 | 1.3 µM for SIRT2[6] |
| Selectivity | Selective for SIRT2 over SIRT1 and SIRT3 (IC50 > 300 µM)[6] |
| Molecular Weight | 396.45 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Data Summary
The following table summarizes the key quantitative data for this compound and other relevant SIRT2 inhibitors in MCF-7 cells, as reported in the literature.
| Inhibitor | Target | Parameter | Value | Cell Line | Reference |
| This compound | SIRT2 | IC50 | 1.3 µM | - | [6] |
| This compound | Cell Proliferation | Effective Concentration | 0-50 µM (72h) | MCF-7 | [6] |
| This compound | α-tubulin Acetylation | Effective Concentration | 0-50 µM (6h) | MCF-7 | [6] |
| Cambinol | SIRT1/SIRT2 | IC50 (SIRT1) | 56 µM | - | [7] |
| Cambinol | SIRT1/SIRT2 | IC50 (SIRT2) | 59 µM | - | [7] |
| MHY2256 | SIRT1/2/3 | IC50 (Cell Viability) | 4.8 µM (48h) | MCF-7 | [8] |
| Tenovin-6 | SIRT1/SIRT2 | GI50 (Cell Growth) | < 50 µM | MCF-7 | [2] |
| AGK2 | SIRT2 | GI50 (Cell Growth) | > 50 µM | MCF-7 | [2] |
Signaling Pathway
The inhibition of SIRT2 by this compound in MCF-7 cells primarily impacts pathways regulating cell cycle and proliferation. A key substrate of SIRT2 is α-tubulin; its deacetylation by SIRT2 is crucial for microtubule dynamics and mitotic progression.[1][3] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt these processes.[2][6] Furthermore, SIRT2 has been implicated in the regulation of key oncoproteins and tumor suppressors like c-Myc and p53.[8][9] Inhibition of SIRT2 can lead to the degradation of c-Myc and an increase in acetylated p53, promoting cell cycle arrest and apoptosis.[8][9]
Caption: this compound inhibits SIRT2, leading to increased acetylation of α-tubulin and p53, and promoting c-Myc degradation, ultimately affecting cell proliferation and apoptosis.
Experimental Protocols
MCF-7 Cell Culture
A standardized protocol for maintaining MCF-7 cells is crucial for reproducible results.
Materials:
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks/plates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.[10]
-
Cell Thawing: Thaw cryopreserved MCF-7 cells rapidly in a 37°C water bath. Transfer to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes.[10]
-
Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a culture flask at a recommended density.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10][11]
-
Media Change: Renew the complete growth medium every 2-3 days.[10]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium, centrifuge, and resuspend in fresh medium for passaging at a 1:3 or 1:4 ratio.[11]
Preparation and Application of this compound
Proper handling and preparation of this compound are essential for accurate experimentation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete growth medium
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[6]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations using pre-warmed complete growth medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same percentage of DMSO) should always be included in experiments.
Cell Viability Assay (MTT or SRB Assay)
This protocol determines the effect of this compound on the viability and proliferation of MCF-7 cells.
Materials:
-
96-well plates
-
MCF-7 cells
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol for MTT)
-
Trichloroacetic acid (TCA) and Tris base for SRB
-
Plate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-50 µM) and a vehicle control.[6]
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[6][12]
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Remove the medium and add solubilization buffer.
-
For SRB: Fix cells with cold TCA, wash, and stain with SRB solution. Wash and then solubilize the bound dye with Tris base.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Protein Expression and Acetylation
This protocol is used to detect changes in the expression and acetylation levels of target proteins like α-tubulin and p53.
Materials:
-
6-well plates
-
MCF-7 cells
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-p53, anti-p53, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates, grow to 70-80% confluency, and treat with this compound (e.g., 0-50 µM for 6 hours) and a vehicle control.[6]
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or α-tubulin).
Immunofluorescence for α-tubulin Acetylation
This method visualizes the subcellular localization and changes in the acetylation of α-tubulin.
Materials:
-
Glass coverslips in 24-well plates
-
MCF-7 cells
-
This compound working solutions
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody (anti-acetylated-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed MCF-7 cells on glass coverslips and treat with this compound (e.g., 5-25 µM for 6 hours) and a vehicle control.[1]
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization.
-
Blocking and Staining: Block non-specific binding sites and incubate with the primary antibody. Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. An increase in perinuclear fluorescence for acetylated α-tubulin is expected upon SIRT2 inhibition.[1]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on MCF-7 cells.
Caption: A typical workflow for studying this compound in MCF-7 cells, from cell culture to data analysis.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control group | DMSO toxicity | Ensure final DMSO concentration is ≤ 0.1%. |
| Contamination | Check for signs of contamination; use fresh reagents. | |
| No effect of this compound observed | Inactive compound | Use a fresh aliquot of this compound; verify stock concentration. |
| Insufficient incubation time/concentration | Perform a dose-response and time-course experiment. | |
| High background in Western Blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody dilutions. | |
| Weak immunofluorescence signal | Low antibody concentration | Increase primary antibody concentration or incubation time. |
| Photobleaching | Use an anti-fade mounting medium; minimize exposure to light. |
Conclusion
This compound is a valuable tool for investigating the role of SIRT2 in MCF-7 breast cancer cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies. By carefully following these methodologies, researchers can obtain reliable and reproducible data on the effects of SIRT2 inhibition on cell proliferation, protein acetylation, and related signaling pathways, contributing to the development of novel cancer therapeutics.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mcf7.com [mcf7.com]
- 11. encodeproject.org [encodeproject.org]
- 12. researchgate.net [researchgate.net]
Optimal Working Concentration of SIRT2-IN-9 for Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the optimal working concentration of SIRT2-IN-9, a selective SIRT2 inhibitor, for Western blot analysis. The protocols outlined herein are designed to guide researchers in accurately assessing the inhibition of SIRT2 activity in a cellular context by monitoring the acetylation status of its substrates.
Introduction
SIRT2 (Sirtuin 2) is an NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control.[1][2][3] It is predominantly localized in the cytoplasm and is known to deacetylate several proteins, with α-tubulin being a well-characterized substrate.[3][4] Dysregulation of SIRT2 activity has been implicated in cancer and neurodegenerative diseases, making it an attractive target for drug development.[1][5]
This compound is a selective inhibitor of SIRT2 with a reported IC50 value of 1.3 µM in in-vitro assays.[6][7] Western blotting is a common technique used to assess the efficacy of SIRT2 inhibitors in cells by measuring the acetylation levels of its downstream targets, such as α-tubulin. Determining the optimal working concentration of this compound is critical for obtaining reliable and reproducible results. This document provides a comprehensive guide to achieving this.
Data Presentation
The following table summarizes the reported concentrations of this compound used in cell-based assays, providing a starting point for optimization in your specific experimental setup.
| Compound | Cell Line | Target Protein | Concentration Range | Incubation Time | Outcome | Reference |
| This compound | MCF-7 | α-tubulin | 6.25, 12.5, 25, 50 µM | 6 hours | Dose-dependent increase in α-tubulin acetylation | [7] |
| This compound | MCF-7 | - | 0-50 µM | 72 hours | Dose-dependent inhibition of cell proliferation | [6][7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response)
This protocol describes a dose-response experiment to identify the optimal concentration of this compound for inhibiting SIRT2 activity in your cell line of interest.
Materials:
-
Cell line of interest (e.g., MCF-7, HEK293T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a fixed time, for instance, 6 hours, based on available data.[7]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the protein extracts to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image using a Western blot imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated-α-tubulin and the loading control (α-tubulin).
-
Normalize the acetylated-α-tubulin signal to the loading control signal.
-
Plot the normalized signal against the concentration of this compound to determine the optimal concentration that gives a robust and saturating effect.
-
Protocol 2: Time-Course Experiment
Once the optimal concentration is determined, a time-course experiment can be performed to identify the optimal incubation time.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Cell Treatment:
-
Treat the cells with the predetermined optimal concentration of this compound.
-
Include a vehicle control (DMSO).
-
Incubate the cells for different durations (e.g., 2, 4, 6, 12, 24 hours).
-
-
Cell Lysis, Protein Quantification, and Western Blotting:
-
Follow steps 3-7 from Protocol 1 for each time point.
-
-
Data Analysis:
-
Plot the normalized acetylated-α-tubulin signal against the incubation time to determine the time point at which the maximum effect is observed.
-
Visualizations
Caption: Workflow for determining the optimal working concentration of this compound.
Caption: Simplified signaling pathway of SIRT2-mediated α-tubulin deacetylation.
Conclusion
The protocols and data presented in this document serve as a comprehensive guide for researchers to determine the optimal working concentration of this compound for Western blot analysis. By systematically performing dose-response and time-course experiments, investigators can ensure the generation of accurate and reliable data for their studies on SIRT2 function and inhibition. The provided concentration ranges from existing literature offer a solid foundation for initiating these optimization experiments.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SirT2 (D4O5O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | 522650-91-5 | MOLNOVA [molnova.com]
Application Notes: Assessing the Effect of SIRT2-IN-9 on Cell Viability
Introduction Sirtuin 2 (SIRT2) is a member of the sirtuin family, a class of NAD+-dependent protein deacetylases.[1] Primarily located in the cytoplasm, SIRT2 is involved in diverse cellular processes, including cell cycle regulation, metabolic control, and cellular stress responses.[2][3] Its role in various diseases, including cancer and neurodegenerative disorders, has made it a significant target for drug development.[4][5] SIRT2-IN-9 is a chemical compound designed to inhibit the activity of the SIRT2 enzyme. Assessing the effect of this inhibitor on cell viability is a critical first step in understanding its therapeutic potential and mechanism of action.
Principle of Cell Viability Assessment Cell viability is a measure of the proportion of live, healthy cells within a population.[6] Assays to determine cell viability are crucial for evaluating the effects of chemical compounds like this compound. These assays typically measure physiological markers of cell health, such as membrane integrity, metabolic activity, or ATP content.[6][7] The choice of assay depends on the specific research question and the characteristics of the cell line being used. Common methods include:
-
Metabolic Assays (e.g., WST-1, MTT): These colorimetric assays quantify the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce a tetrazolium salt (like WST-1 or MTT) to a colored formazan product.[8][9] The intensity of the color is directly proportional to the number of metabolically active, and therefore viable, cells.[10][11]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method is based on the principle that viable cells possess intact cell membranes that exclude certain dyes, while dead cells with compromised membranes do not.[12][13] When mixed with a cell suspension, trypan blue is taken up by nonviable cells, staining them blue, whereas live cells remain unstained.[14][15]
Experimental Considerations
-
Cell Line Selection: The choice of cell line is critical, as the effect of SIRT2 inhibition can be highly context-dependent.[16] Select a cell line relevant to the hypothesis being tested (e.g., a specific cancer cell line or a neuronal cell line).
-
Controls: Proper controls are essential for accurate interpretation of results.
-
Vehicle Control: Cells treated with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration used for the experimental treatments. This accounts for any effect of the solvent itself.
-
Untreated Control: Cells cultured in medium alone, representing baseline viability (100%).
-
Positive Control: Cells treated with a known cytotoxic agent to ensure the assay can detect a decrease in cell viability.
-
-
Dose-Response and Time-Course: It is recommended to test a range of this compound concentrations and multiple time points to determine the dose-dependent and time-dependent effects on cell viability. This helps in calculating metrics like the IC50 (half-maximal inhibitory concentration).
Experimental Protocols
Protocol 1: WST-1 Assay for Metabolic Activity
Principle The Water Soluble Tetrazolium salt (WST-1) is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells.[11][17] The amount of formazan produced is directly proportional to the number of living cells and can be quantified by measuring the absorbance of the culture supernatant.[8] This assay is generally preferred for its simplicity, as it does not require a solubilization step.[8]
Materials and Reagents
-
Selected cell line
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well flat-bottom sterile tissue culture plates
-
WST-1 reagent
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer) with a 420-480 nm filter
Procedure
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 0.5 x 10⁴ to 5 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.[11]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Incubation and Measurement:
-
Incubate the plate for 0.5 to 4 hours in the incubator. The optimal incubation time depends on the cell type and density and should be determined empirically.[11][17]
-
Shake the plate thoroughly for 1 minute on a shaker.[11]
-
Measure the absorbance at approximately 440 nm using a microplate reader. Use a reference wavelength greater than 600 nm.[11][18]
-
Data Analysis
-
Subtract the absorbance value of the media-only blank control from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Protocol 2: Trypan Blue Exclusion Assay for Viability
Principle This assay distinguishes viable from non-viable cells based on membrane integrity.[12] Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue under a microscope.[13][15]
Materials and Reagents
-
Cell cultures treated with this compound
-
Trypsin-EDTA (for adherent cells)
-
Complete cell culture medium
-
0.4% Trypan Blue solution
-
Phosphate-Buffered Saline (PBS), serum-free[12]
-
Hemocytometer with coverslip
-
Microscope
-
Microcentrifuge tubes
Procedure
-
Cell Harvesting:
-
After treating cells with this compound for the desired time, harvest them. For adherent cells, wash with PBS, add trypsin-EDTA to detach, and then neutralize with complete medium. For suspension cells, collect them directly.
-
Transfer the cell suspension to a microcentrifuge tube and centrifuge at 100 x g for 5 minutes.[13]
-
Discard the supernatant and resuspend the cell pellet in a known volume of serum-free PBS or medium, as serum proteins can interfere with the dye.[12]
-
-
Staining:
-
In a fresh tube, mix a small volume (e.g., 20 µL) of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).[14]
-
Mix gently by pipetting and incubate at room temperature for 3-5 minutes. Do not exceed 5 minutes, as this can lead to an underestimation of viability.[12][14]
-
-
Cell Counting:
-
Clean the hemocytometer and place the coverslip over the counting chamber.
-
Load 10-20 µL of the cell/trypan blue mixture into the hemocytometer chamber.[14]
-
Place the hemocytometer on the microscope stage.
-
Count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
-
Calculation:
-
Calculate the total number of cells and the number of viable cells.
-
Determine the percentage of viable cells using the following formula:
-
% Viability = (Number of Viable Cells / Total Number of Cells (Viable + Non-viable)) x 100 [14]
-
-
Calculate the concentration of viable cells (cells/mL):
-
Viable Cells/mL = (Average viable cells per large square) x Dilution Factor x 10⁴
-
(The dilution factor is 2 for a 1:1 dilution with trypan blue).
-
-
Data Presentation
The quantitative data obtained from these experiments can be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Viability after 48-hour Treatment
| This compound Conc. (µM) | WST-1 Assay (% Viability ± SD) | Trypan Blue Assay (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 98.2 ± 1.1 |
| 1 | 95.3 ± 5.1 | 96.5 ± 1.8 |
| 5 | 78.6 ± 3.9 | 80.1 ± 2.5 |
| 10 | 52.1 ± 4.2 | 55.4 ± 3.1 |
| 25 | 24.8 ± 3.5 | 26.9 ± 2.8 |
| 50 | 10.2 ± 2.1 | 11.5 ± 1.9 |
Note: Data are hypothetical and presented as mean ± standard deviation (SD) from three independent experiments.
Visualizations
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 3. Selective Inhibition of SIRT2 Improves Outcomes in a Lethal Septic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. akadeum.com [akadeum.com]
- 8. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 14. brd.nci.nih.gov [brd.nci.nih.gov]
- 15. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. SIRT2 plays a significant role in maintaining the survival and energy metabolism of PIEC endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. materialneutral.info [materialneutral.info]
- 18. takarabio.com [takarabio.com]
SIRT2-IN-9 solubility in DMSO for stock solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the preparation and use of SIRT2-IN-9, a selective inhibitor of Sirtuin 2 (SIRT2). This document is intended for researchers in academia and the pharmaceutical industry. It includes comprehensive data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions, along with guidelines for storage and handling. Furthermore, detailed experimental protocols for cellular assays are provided to guide researchers in utilizing this inhibitor for investigating SIRT2-dependent signaling pathways.
Introduction to this compound
This compound is a potent and selective inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases.[1][2][3] SIRT2 has been implicated in a variety of cellular processes, including cell cycle regulation, cytoskeletal dynamics, and metabolic control. Its dysregulation is associated with various diseases, including cancer and neurodegenerative disorders. This compound serves as a valuable chemical probe for elucidating the biological functions of SIRT2 and for exploring its therapeutic potential. The inhibitor has an IC50 value of 1.3 μM for SIRT2 and has been shown to inhibit the proliferation of cancer cells, such as the MCF-7 breast cancer cell line.[1][2][3]
Physicochemical Properties and Solubility
Proper preparation of stock solutions is critical for obtaining reproducible experimental results. The following table summarizes the key properties of this compound and its solubility in DMSO.
| Property | Value |
| Molecular Formula | C₂₁H₂₂N₆OS₂ |
| Molecular Weight | 438.57 g/mol |
| CAS Number | 522650-91-5 |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | 4.46 mg/mL (10.17 mM) |
| Purity | >98% (HPLC) |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2]
Preparation of this compound Stock Solutions in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated analytical balance
Protocol:
-
Equilibrate: Allow the this compound vial to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.39 mg of this compound.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock, if you weighed 4.39 mg, add 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly for several minutes to aid dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes. Gentle warming (up to 70°C) can also be applied to facilitate dissolution.[2]
-
Aliquot: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution is stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within one month.[2] Always protect the stock solution from light.[2]
Stock Solution Preparation Table:
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.439 mg | 2.195 mg | 4.39 mg |
| 5 mM | 2.195 mg | 10.975 mg | 21.95 mg |
| 10 mM | 4.39 mg | 21.95 mg | 43.9 mg |
Experimental Protocols
The following are example protocols for common cellular assays using this compound.
Cell Viability Assay (MCF-7 Cells)
This protocol is designed to assess the effect of this compound on the viability of MCF-7 breast cancer cells.
Materials:
-
MCF-7 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the 10 mM DMSO stock. A typical concentration range to test is 0-50 µM.[1][2] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5%.
-
Incubation: Add 100 µL of the diluted compound solutions to the respective wells. Incubate the plate for 72 hours at 37°C and 5% CO₂.[1][2]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Normalize the data to the vehicle control (DMSO-treated cells) and plot the cell viability as a function of this compound concentration to determine the IC50 value.
Western Blot Analysis of α-Tubulin Acetylation
This protocol details the use of this compound to investigate its effect on the acetylation of α-tubulin, a known SIRT2 substrate.
Materials:
-
MCF-7 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-SIRT2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 6.25, 12.5, 25, and 50 µM) for 6 hours.[1][2] Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
Signaling Pathway and Workflow Diagrams
SIRT2 Signaling Pathway
The following diagram illustrates a simplified SIRT2 signaling pathway, highlighting its role in the deacetylation of α-tubulin and the inhibitory effect of this compound.
Caption: Simplified SIRT2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
This diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on α-tubulin acetylation.
Caption: Experimental workflow for Western Blot analysis of α-tubulin acetylation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation | Exceeded solubility limit in aqueous medium. | Ensure the final DMSO concentration is low and consistent. Prepare fresh dilutions for each experiment. |
| No Effect on Cell Viability | Incorrect concentration, inactive compound. | Verify the concentration of the stock solution. Use a fresh aliquot of this compound. Increase the incubation time. |
| Inconsistent Western Blot Results | Uneven protein loading, inefficient transfer. | Perform accurate protein quantification. Use a loading control (e.g., α-tubulin, GAPDH) to normalize results. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound and its solutions. Handle DMSO with care in a well-ventilated area.
Disclaimer: The information provided in these application notes is for guidance only and may require optimization for specific experimental conditions.
References
Application Notes and Protocols: Step-by-Step Guide for a Cellular Thermal Shift Assay with SIRT2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a significant therapeutic target in various diseases, including cancer and neurodegenerative disorders.[1][2] It is primarily localized in the cytoplasm and plays a crucial role in regulating cellular processes such as cell cycle control, metabolism, and differentiation by deacetylating a variety of protein substrates, including α-tubulin.[3][4] The development of selective SIRT2 inhibitors is a key area of research for therapeutic intervention.
SIRT2-IN-9 is a selective inhibitor of SIRT2 with a reported IC50 value of 1.3 μM.[5] It has been shown to inhibit the proliferation of cancer cells and increase the acetylation of α-tubulin, a known SIRT2 substrate, confirming its on-target activity.[5]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to validate and quantify the engagement of a small molecule with its target protein within the complex environment of a cell.[6][7] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a ligand binds to its protein target, the resulting complex is often more resistant to heat-induced denaturation and aggregation.[8] This increased stability can be measured by a shift in the protein's melting temperature (Tm) or aggregation temperature (Tagg).[8]
These application notes provide a detailed, step-by-step guide for performing a Cellular Thermal Shift Assay to confirm the target engagement of this compound with SIRT2 in a cellular context.
SIRT2 Signaling Pathway Overview
SIRT2 is involved in numerous cellular signaling pathways. One of its primary cytoplasmic functions is the deacetylation of α-tubulin, which is crucial for microtubule dynamics and cell cycle progression.[3][4] By inhibiting SIRT2, compounds like this compound can lead to hyperacetylation of α-tubulin, which can affect microtubule-dependent processes. Furthermore, SIRT2 can translocate to the nucleus and influence gene expression by deacetylating histone and non-histone proteins.[2] It has also been implicated in the regulation of transcription factors and signaling molecules involved in interferon responses.[9][10]
SIRT2 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. This data is essential for designing the CETSA experiment, particularly for determining the appropriate concentration range of the inhibitor.
| Compound | Target | IC50 (μM) | Cell Line | Effect | Reference |
| This compound | SIRT2 | 1.3 | MCF-7 | Inhibits cell proliferation, increases α-tubulin acetylation | [5] |
Experimental Protocols
This section provides detailed protocols for performing a Cellular Thermal Shift Assay with this compound. The workflow is first presented as a diagram, followed by the step-by-step procedures.
CETSA Experimental Workflow
Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Protocol 1: Determining the Melting Temperature (Tm) of SIRT2
This protocol aims to determine the baseline melting temperature of SIRT2 in the chosen cell line.
Materials:
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Protease inhibitor cocktail
-
Cell scrapers
-
PCR tubes
-
Thermocycler
-
Microcentrifuge (4°C)
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SIRT2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture a suitable cell line (e.g., MCF-7, HEK293T) to 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and harvest them using a cell scraper. Resuspend the cells in PBS containing a protease inhibitor cocktail to a final concentration of 1-5 x 10^7 cells/mL.
-
Aliquoting: Aliquot 50-100 µL of the cell suspension into individual PCR tubes for each temperature point.
-
Heat Challenge: Place the PCR tubes in a thermocycler and heat them for 3 minutes at a range of temperatures (e.g., 40, 43, 46, 49, 52, 55, 58°C). Include a non-heated control at 37°C. Immediately cool the tubes to 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen followed by a 25°C water bath).
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SIRT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT2 at each temperature.
-
Normalize the band intensities to the loading control.
-
Further normalize the data to the intensity of the non-heated (37°C) sample.
-
Plot the normalized band intensities against the temperature to generate a melting curve.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is denatured.
-
Protocol 2: Isothermal Dose-Response CETSA for this compound
This protocol is used to demonstrate the dose-dependent stabilization of SIRT2 by this compound at a fixed temperature near the determined Tm.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells as described in Protocol 1.
-
Harvest and resuspend the cells in cell culture medium.
-
Prepare a serial dilution of this compound in DMSO. The final concentration in the cell suspension should range from, for example, 0.1 µM to 50 µM. Include a vehicle control (DMSO).
-
Incubate the cells with the different concentrations of this compound or vehicle for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat all samples at a single temperature slightly above the determined Tm of SIRT2 (e.g., Tm + 2-4°C) for 3 minutes. Include a non-heated control for each concentration.
-
-
Lysis, Fractionation, and Analysis:
-
Follow steps 5-9 from Protocol 1.
-
-
Data Analysis:
-
Quantify the normalized SIRT2 band intensities for each concentration of this compound.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 for thermal stabilization.
-
Protocol 3: Thermal Shift CETSA for this compound
This protocol aims to show a shift in the entire melting curve of SIRT2 in the presence of a saturating concentration of this compound.
Procedure:
-
Cell Culture and Treatment:
-
Culture and harvest cells as described in Protocol 1.
-
Treat one batch of cells with a saturating concentration of this compound (e.g., 10-20 µM) and another batch with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot both the this compound-treated and vehicle-treated cell suspensions into separate sets of PCR tubes for each temperature point.
-
Perform the heat challenge across a range of temperatures as described in Protocol 1.
-
-
Lysis, Fractionation, and Analysis:
-
Follow steps 5-9 from Protocol 1 for both sets of samples.
-
-
Data Analysis:
-
Generate melting curves for both the vehicle-treated and this compound-treated samples.
-
Compare the two curves to determine the thermal shift (ΔTm), which is the difference in the melting temperatures between the two conditions. A positive ΔTm indicates target engagement and stabilization.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No SIRT2 signal in Western blot | Low endogenous SIRT2 expression in the cell line. | Use a cell line known to have higher SIRT2 expression or consider an overexpression system. |
| Inefficient primary antibody. | Test different anti-SIRT2 antibodies and optimize the antibody concentration. | |
| Insufficient protein loading. | Increase the amount of protein loaded onto the gel. | |
| High variability between replicates | Uneven cell heating. | Ensure the use of a calibrated thermocycler with good temperature uniformity across the block. |
| Inaccurate pipetting. | Use calibrated pipettes and ensure careful and consistent sample handling. | |
| Incomplete cell lysis. | Optimize the freeze-thaw cycles or consider alternative lysis methods. | |
| No thermal shift observed with this compound | Inhibitor concentration is too low. | Test a higher concentration of this compound. |
| Insufficient incubation time. | Increase the incubation time of the cells with the inhibitor. | |
| Incorrect temperature range for heat challenge. | Ensure the temperature range is appropriate to capture the melting transition of SIRT2. | |
| The inhibitor does not induce a significant thermal shift. | Not all ligand binding results in a detectable thermal shift. Consider orthogonal target engagement assays.[11] |
Conclusion
The Cellular Thermal Shift Assay is a robust method for confirming the direct interaction of this compound with its target protein, SIRT2, within a cellular context. The detailed protocols provided in these application notes offer a comprehensive guide for researchers to design and execute CETSA experiments. By following these steps and considering the potential troubleshooting measures, scientists can generate reliable data on target engagement, which is a critical step in the validation of small molecule inhibitors for drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | SIRT2 as a Therapeutic Target for Age-Related Disorders [frontiersin.org]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirtuin 2-mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Changes in α-Tubulin Acetylation After SIRT2-IN-9 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation and microtubule dynamics.[2][3][4] One of its key substrates is α-tubulin, a major component of microtubules.[1][3][4] SIRT2 deacetylates α-tubulin at lysine-40 (K40), a post-translational modification associated with microtubule stability.[5] Inhibition of SIRT2 is therefore expected to increase the acetylation of α-tubulin, a mechanism being explored for therapeutic potential in neurodegenerative diseases and cancer.[1][3][6]
SIRT2-IN-9 is a potent and selective inhibitor of SIRT2. These application notes provide detailed protocols for treating cells with this compound and quantifying the subsequent changes in α-tubulin acetylation using Western blotting and immunofluorescence microscopy.
Mechanism of Action
SIRT2 catalyzes the removal of acetyl groups from α-tubulin in an NAD+-dependent manner. By binding to SIRT2, this compound competitively inhibits this deacetylation activity. This leads to an accumulation of acetylated α-tubulin (Ac-α-tubulin), which can enhance microtubule stability and affect various downstream cellular functions.[1][5]
Caption: Signaling pathway of SIRT2-mediated α-tubulin deacetylation and its inhibition by this compound.
Quantitative Data Presentation
The following tables summarize representative quantitative data obtained from treating MCF-7 cells with this compound for 6 hours.
Table 1: Western Blot Analysis of Acetylated α-Tubulin
| Treatment Group | Concentration (µM) | Normalized Acetylated α-Tubulin Level (Fold Change vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | - | 1.00 | ± 0.12 |
| This compound | 5 | 1.85 | ± 0.21 |
| This compound | 10 | 2.98 | ± 0.35 |
| This compound | 25 | 4.52 | ± 0.48 |
| TSA (Positive Control) | 5 | 6.75 | ± 0.62 |
Data are presented as mean fold change relative to the vehicle control. TSA (Trichostatin A) is a potent HDAC inhibitor known to cause hyperacetylation of tubulin.[2]
Table 2: Immunofluorescence Analysis of Acetylated α-Tubulin Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| Vehicle (DMSO) | - | 150.2 | ± 25.8 |
| This compound | 25 | 488.5 | ± 55.3 |
Quantification of fluorescence intensity was performed on the perinuclear region of the cells.[6][7][8]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: MCF-7 breast cancer cells are a suitable model system.[6][9]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed cells in 6-well plates (for Western blotting) or on glass coverslips in 24-well plates (for immunofluorescence) to achieve 70-80% confluency on the day of treatment.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 5, 10, 25 µM).[9] Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 6 hours).[9] For the vehicle control, use medium containing the same final concentration of DMSO.
Caption: General experimental workflow for cell treatment.
Protocol 1: Western Blotting for Acetylated α-Tubulin
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.[10]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the acetylated α-tubulin signal to a loading control such as total α-tubulin or β-actin.
-
Protocol 2: Immunofluorescence for Acetylated α-Tubulin
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against acetylated α-tubulin in 1% BSA in PBS for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) in 1% BSA in PBS for 1 hour in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using consistent settings for all samples.
-
Quantify the fluorescence intensity in the perinuclear region using image analysis software.[6][7][8] Studies have shown that SIRT2 inhibition particularly affects perinuclear α-tubulin acetylation.[2][6][7][8]
-
Caption: Logical relationship between SIRT2 inhibition and measurement of α-tubulin acetylation.
Conclusion
The provided protocols offer robust methods for assessing the efficacy of this compound in a cellular context. Consistent and quantifiable increases in α-tubulin acetylation following treatment with this compound would validate its on-target activity and provide a basis for further investigation into its therapeutic applications. It is important to note that the effects of SIRT2 inhibition on global α-tubulin acetylation can be cell-type dependent, and immunofluorescence is often more sensitive for detecting changes in specific subcellular compartments like the perinuclear region.[8]
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for SIRT2-IN-9 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the experimental design of in vivo studies using SIRT2-IN-9, a selective Sirtuin 2 (SIRT2) inhibitor. While direct in vivo data for this compound is not currently available in published literature, this document outlines detailed protocols and experimental design considerations based on its known in vitro properties and established methodologies for other well-characterized SIRT2 inhibitors. The provided information is intended to serve as a robust starting point for researchers initiating preclinical studies with this compound in mouse models of cancer and neurodegenerative diseases. All quantitative data is summarized for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to this compound
This compound is a selective small-molecule inhibitor of SIRT2, a member of the NAD+-dependent protein deacetylase family. SIRT2 is predominantly localized in the cytoplasm and is implicated in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and metabolic homeostasis. Its dysregulation has been linked to various pathologies, making it a compelling therapeutic target.
Table 1: Biochemical and In Vitro Properties of this compound
| Parameter | Value | Cell Line | Citation |
| SIRT2 IC50 | 1.3 µM | - | [1] |
| SIRT1 IC50 | >300 µM | - | [1] |
| SIRT3 IC50 | >300 µM | - | [1] |
| Effect on Cell Viability | Dose-dependent inhibition of proliferation | MCF-7 | [1] |
| Mechanism of Action | Increased acetylation of α-tubulin | MCF-7 | [1] |
SIRT2 Signaling Pathway
SIRT2 exerts its biological functions through the deacetylation of numerous protein substrates. A primary and well-established substrate is α-tubulin. Deacetylation of α-tubulin by SIRT2 influences microtubule stability and dynamics. Inhibition of SIRT2 by this compound is expected to increase the acetylation of α-tubulin, thereby affecting microtubule-dependent processes. Furthermore, SIRT2 has been shown to deacetylate other key proteins involved in various signaling pathways, such as those regulating cell cycle progression and apoptosis.
Experimental Design for In Vivo Mouse Models
Due to the absence of published in vivo data for this compound, the following protocols are adapted from studies using other SIRT2 inhibitors. It is critical to perform initial dose-finding and toxicity studies for this compound before commencing efficacy studies.
General Experimental Workflow
The following diagram outlines a general workflow for an in vivo study using a SIRT2 inhibitor in a mouse model.
Protocol 1: Xenograft Mouse Model of Cancer
This protocol is designed to assess the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
This compound
-
Vehicle (e.g., DMSO, saline, or as recommended by the manufacturer)
-
Cancer cell line (e.g., MCF-7, as this compound has shown activity in this line[1])
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Calipers
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Note: The following are suggested starting doses based on other SIRT2 inhibitors and require optimization.
-
Vehicle Group: Administer the vehicle solution on the same schedule as the treatment group.
-
This compound Group: Prepare this compound in the appropriate vehicle. A potential starting dose range, based on other inhibitors, could be 10-50 mg/kg, administered via intraperitoneal (i.p.) injection or oral gavage, once daily or on an alternating day schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of morbidity are observed.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize mice and collect tumors, blood, and major organs.
-
Analyze tumor tissue for pharmacodynamic markers (e.g., increased α-tubulin acetylation via Western blot or immunohistochemistry) and markers of proliferation and apoptosis.
-
Table 2: Suggested Dosing for Other In Vivo SIRT2 Inhibitors (For Reference)
| Inhibitor | Dose | Route | Mouse Model | Citation |
| AGK2 | 40 mg/kg | i.p. | Cardiac Hypertrophy | |
| TM | Not specified | - | Breast Cancer | [1] |
| 33i | Not specified | - | Neurodegeneration |
Protocol 2: Mouse Model of Neurodegeneration
This protocol provides a framework for evaluating the neuroprotective effects of this compound.
Materials:
-
This compound
-
Vehicle
-
A suitable mouse model of neurodegeneration (e.g., MPTP-induced Parkinson's disease model, APP/PS1 model of Alzheimer's disease).
-
Behavioral testing apparatus (e.g., rotarod, Morris water maze).
-
Histology and immunohistochemistry reagents.
Procedure:
-
Animal Model and Baseline Assessment:
-
Acclimate the mice to the housing facility and behavioral testing equipment.
-
Conduct baseline behavioral assessments before inducing the neurodegenerative phenotype or starting treatment.
-
-
Induction of Neurodegeneration (if applicable):
-
Induce the disease phenotype according to established protocols (e.g., MPTP administration).
-
-
Treatment Administration:
-
Randomize mice into vehicle and this compound treatment groups.
-
Administer this compound or vehicle. The route and dose will depend on the blood-brain barrier permeability of this compound, which needs to be determined. A starting point could be similar to the cancer model, with adjustments based on tolerability.
-
-
Behavioral and Physiological Monitoring:
-
Conduct behavioral tests at regular intervals to assess motor function, learning, and memory.
-
Monitor body weight and general health.
-
-
Endpoint and Tissue Analysis:
-
At the study endpoint, euthanize mice and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brains for histological and immunohistochemical analysis.
-
Assess neuronal survival, protein aggregation (if applicable), and markers of neuroinflammation.
-
Analyze brain tissue for target engagement (e.g., increased α-tubulin acetylation).
-
Data Presentation and Interpretation
All quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 3: Example Data Table for a Xenograft Study
| Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Body Weight (g) ± SEM (Day X) | % Tumor Growth Inhibition |
| Vehicle | 10 | 1200 ± 150 | 22.5 ± 0.5 | - |
| This compound (25 mg/kg) | 10 | 600 ± 100 | 22.1 ± 0.6 | 50% |
| This compound (50 mg/kg) | 10 | 400 ± 80 | 21.8 ± 0.7 | 67% |
Conclusion and Future Directions
This compound is a promising selective SIRT2 inhibitor with demonstrated in vitro anti-proliferative activity. The protocols and guidelines presented here provide a foundation for designing and executing initial in vivo studies in mouse models. Critical next steps for the development of this compound will involve comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies to establish a safe and efficacious dosing regimen for various disease models. The exploration of its blood-brain barrier permeability will be essential for its application in neurodegenerative disease research.
References
Application Notes and Protocols for Immunofluorescence Staining of Acetylated Tubulin with SIRT2-IN-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-tubulin, a critical component of microtubules, undergoes various post-translational modifications, including the acetylation of the lysine-40 (Lys40) residue. This modification is generally associated with stable, long-lived microtubules and is integral to cellular processes such as cell motility, intracellular transport, and cilia formation. The acetylation state of α-tubulin is dynamically regulated by the interplay of histone acetyltransferases (HATs) and histone deacetylases (HDACs). Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III deacetylases, is a primary cytoplasmic enzyme responsible for the deacetylation of α-tubulin.
SIRT2-IN-9 is a selective inhibitor of SIRT2 with an IC50 value of 1.3 μM.[1][2][3][4][5] By inhibiting SIRT2 activity, this compound treatment leads to the hyperacetylation of its substrates, most notably α-tubulin. This application note provides a detailed protocol for treating cultured cells with this compound to induce tubulin hyperacetylation and subsequently detecting this modification using immunofluorescence. The increase in the fluorescent signal corresponding to acetylated tubulin can be used to quantify the cellular activity and efficacy of this compound.
Signaling Pathway and Experimental Rationale
The experimental approach is based on the direct molecular mechanism of this compound. The inhibitor blocks the enzymatic activity of SIRT2, leading to an accumulation of acetylated α-tubulin. This endpoint is then visualized and quantified using a specific primary antibody against the acetylated form of tubulin, followed by a fluorescently labeled secondary antibody.
Caption: Mechanism of this compound action leading to tubulin hyperacetylation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cultured cells (e.g., MCF-7, HeLa, or a cell line relevant to the research)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.25% Triton X-100 in PBS
-
Blocking solution: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Anti-acetyl-α-tubulin antibody (e.g., mouse monoclonal)
-
Secondary antibody: Fluorochrome-conjugated secondary antibody (e.g., goat anti-mouse IgG, Alexa Fluor 488)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Humidified chamber
Procedure:
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-80% confluency at the time of the experiment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. A concentration range of 5-50 µM is recommended as a starting point.
-
Also, prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate for 6 hours (or an optimized time course) at 37°C.
-
-
Fixation:
-
After treatment, aspirate the cell culture medium and gently wash the cells twice with warm PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells by incubating with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-acetyl-α-tubulin antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in the blocking buffer according to the manufacturer's recommendations. Protect from light from this step onwards.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Counterstain the nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity of acetylated tubulin using image analysis software (e.g., ImageJ/Fiji). Normalize the intensity to a control stain or cell area.
-
Experimental Workflow
Caption: Immunofluorescence workflow for acetylated tubulin with this compound.
Data Presentation
The quantitative data from the image analysis can be summarized in a table for easy comparison. The fluorescence intensity of acetylated tubulin should be measured for a statistically significant number of cells for each condition.
Table 1: Quantification of Acetylated Tubulin Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 100 | ± 15 | 1.0 |
| This compound | 5 | 180 | ± 25 | 1.8 |
| This compound | 10 | 250 | ± 30 | 2.5 |
| This compound | 25 | 320 | ± 40 | 3.2 |
| This compound | 50 | 350 | ± 45 | 3.5 |
Note: The data presented in this table is hypothetical and serves as an example of how to present quantitative results. Actual results may vary depending on the cell line and experimental conditions.
Troubleshooting
-
High Background:
-
Ensure adequate washing steps.
-
Increase blocking time or try a different blocking agent.
-
Titer the primary and secondary antibodies to determine the optimal concentration.
-
-
Weak or No Signal:
-
Confirm the activity of this compound.
-
Check the primary and secondary antibodies for functionality.
-
Optimize the fixation and permeabilization steps for the specific antigen.
-
Increase the incubation time with the primary antibody.
-
-
Cell Morphology Issues:
-
Be gentle during washing steps to avoid detaching cells.
-
Optimize fixation conditions to better preserve cell structure.
-
By following this detailed protocol, researchers can effectively utilize this compound to study the role of SIRT2 in regulating tubulin acetylation and its downstream cellular functions.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SIRT2-IN-9 Activity in Cell-Based Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are not observing the expected activity of SIRT2-IN-9 in their cell-based assays. The following information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is this compound not showing any activity in my cell-based assay?
This is a common issue that can arise from several factors related to the compound itself, the cellular context, or the experimental setup. Below is a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Compound Integrity and Handling
-
Solubility: this compound has limited aqueous solubility and is typically dissolved in DMSO for stock solutions.[1] If the compound precipitates upon dilution into your aqueous cell culture medium, its effective concentration will be much lower than intended.
-
Troubleshooting:
-
Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.[2]
-
If you observe precipitation after diluting the stock solution, try gentle vortexing or warming.[2]
-
Prepare fresh stock solutions for each experiment to avoid issues with compound degradation or precipitation from freeze-thaw cycles.[3]
-
-
-
Concentration: The effective concentration of this compound can be highly dependent on the cell type and the specific biological endpoint being measured.
-
Troubleshooting:
-
Perform a dose-response experiment with a wide range of concentrations (e.g., from low micromolar to 50 µM or higher) to determine the optimal effective concentration for your specific cell line and assay.[1]
-
Refer to the quantitative data table below for effective concentrations reported in other studies.
-
-
Potential Cause 2: Cellular Context and Assay System
-
Cell Permeability and Efflux: The inhibitor may have poor permeability into your specific cell line, or it may be actively transported out of the cell by efflux pumps.[4]
-
Troubleshooting:
-
-
Cell Line-Specific Effects: The effects of sirtuin inhibitors can be highly dependent on the cell type, its metabolic state, and even passage number.[2]
-
Troubleshooting:
-
Verify SIRT2 Expression: Confirm that your chosen cell line expresses a sufficient level of SIRT2 protein.
-
Downstream Pathway Activity: Ensure the downstream pathway you are measuring is active and responsive to SIRT2 modulation in your cellular model. SIRT2 is involved in numerous pathways, including cell cycle control, metabolism, and inflammation.[5][6]
-
Test Multiple Cell Lines: If possible, test the inhibitor in a different cell line known to be responsive to SIRT2 inhibition (e.g., MCF-7 breast cancer cells) as a positive control.[1][7]
-
-
-
Assay Endpoint and Sensitivity: The chosen readout may not be optimal for detecting SIRT2 inhibition.
-
Troubleshooting:
-
Direct vs. Indirect Readouts: Assays measuring cell viability or proliferation are indirect measures of SIRT2 activity.[1] It is often more reliable to measure a direct molecular event, such as the deacetylation of a known SIRT2 substrate. The most common and direct substrate is α-tubulin; inhibition of SIRT2 leads to an increase in acetylated α-tubulin (Ac-α-tubulin).[1][7][8]
-
Assay Validation: Validate your findings using an orthogonal assay method. For instance, if a fluorescence-based assay is yielding no results, confirm with Western blotting for a specific post-translational modification.[3]
-
-
FAQ 2: How can I confirm that this compound is engaging with the SIRT2 enzyme in my cells?
Confirming target engagement is a critical step. A lack of engagement is a primary reason for seeing no downstream effect.
-
Primary Method: Western Blot for Substrate Acetylation: The most straightforward method is to measure the acetylation status of a known SIRT2 substrate.
-
α-tubulin: SIRT2 is a major cytoplasmic deacetylase, and its primary target is α-tubulin at lysine 40.[9][10] Inhibition of SIRT2 should lead to a detectable increase in the levels of acetylated α-tubulin. This can be readily assessed by Western blot. In MCF-7 cells, an increase in acetylated α-tubulin was observed after 6 hours of treatment with this compound.[1]
-
Other Substrates: Depending on the cellular context and localization, other SIRT2 substrates include p65 (NF-κB), histone H4K16, and CDK9.[5][8][11]
-
-
Advanced Method: Cellular Thermal Shift Assay (CETSA): This technique can be used to verify the direct binding of an inhibitor to its target protein within intact cells.[4] It measures changes in the thermal stability of the target protein upon ligand binding.
FAQ 3: What are the recommended concentrations and incubation times for this compound?
The optimal conditions vary significantly by cell type and the endpoint being measured.
-
Biochemical Assays: In cell-free enzymatic assays, this compound has a reported IC50 of 1.3 µM.[1] It is highly selective for SIRT2 over SIRT1 and SIRT3 (IC50 > 300 µM).[1]
-
Cell-Based Assays: In cellular assays, higher concentrations are typically required. Studies have used concentrations ranging from 6.25 µM to 50 µM.[1]
-
For Acetylation of α-tubulin: A 6-hour incubation with concentrations from 6.25 to 50 µM showed a dose-dependent increase in MCF-7 cells.[1]
-
For Cell Viability/Proliferation: A longer incubation time of 72 hours was used to observe a dose-dependent inhibition of cell proliferation in MCF-7 cells.[1]
-
Recommendation: Always perform a dose-response and time-course experiment for your specific cell line and assay to determine the optimal experimental conditions.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound.
| Assay Type | Target | Cell Line | Concentration / IC50 | Incubation Time | Observed Effect | Reference |
| Enzymatic Assay | SIRT2 | - | 1.3 µM (IC50) | 15 min | Dose-dependent inhibition of SIRT2 activity | [1] |
| Enzymatic Assay | SIRT1, SIRT3 | - | >300 µM (IC50) | 15 min | High selectivity over SIRT1 and SIRT3 | [1] |
| Western Blot | Acetylated α-tubulin | MCF-7 | 6.25 - 50 µM | 6 hours | Dose-dependent increase in α-tubulin acetylation | [1] |
| Cell Viability | Proliferation | MCF-7 | 0 - 50 µM | 72 hours | Dose-dependent inhibition of cell proliferation | [1] |
Experimental Protocols
Protocol: Western Blot for Detecting Changes in α-tubulin Acetylation
This protocol provides a method to directly assess the cellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Seeding: Plate your cells of interest (e.g., MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in your cell culture medium to achieve final concentrations for your dose-response curve (e.g., 0, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle (DMSO) control.
-
Incubate the cells for the desired time (e.g., 6 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and deacetylase inhibitor cocktail (including Trichostatin A and Nicotinamide) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard method such as the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or another loading control (e.g., GAPDH, β-actin) on the same or a separate blot.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.
-
Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal. A successful experiment will show a dose-dependent increase in this ratio in this compound treated cells compared to the vehicle control.
-
Visualizations
Caption: Simplified SIRT2 signaling pathways.
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 8. Increased expression of SIRT2 is a novel marker of cellular senescence and is dependent on wild type p53 status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 11. SIRT2 directs the replication stress response through CDK9 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating SIRT2-IN-9 Solubility: A Technical Guide for Researchers
The selective SIRT2 inhibitor, SIRT2-IN-9, is a valuable tool for cancer research, specifically for its demonstrated ability to inhibit the proliferation of breast cancer cells.[1][2][3][4] However, its hydrophobic nature can present challenges in achieving optimal solubility in aqueous cell culture media, a critical step for reliable and reproducible experimental results. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in effectively using this compound in their cell culture experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing and using this compound in cell culture.
Question: My this compound is not dissolving in the cell culture medium and I observe precipitation. What should I do?
Answer:
This is a common issue due to the hydrophobic nature of this compound. Here’s a step-by-step troubleshooting approach:
-
Ensure Proper Stock Solution Preparation: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Prepare a concentrated stock solution in high-purity DMSO. The solubility in DMSO is reported to be 4.46 mg/mL (10.17 mM).[1][2] Aiding dissolution by ultrasonic treatment at a temperature below 70°C is also recommended.[1][2]
-
Optimize Final DMSO Concentration: When diluting the DMSO stock into your cell culture medium, ensure the final concentration of DMSO is low (ideally ≤ 0.1% v/v) to minimize solvent-induced cytotoxicity. Some cell lines can tolerate up to 0.5% DMSO, but this should be determined empirically for your specific cell line.[5]
-
Use a Serial Dilution Approach: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions. This gradual decrease in the concentration of the organic solvent can help prevent the compound from precipitating out of solution.
-
Consider Co-solvents: If precipitation persists, consider the use of a co-solvent. Co-solvents like polyethylene glycol 400 (PEG400) or non-ionic surfactants such as Tween 80 or Tween 20 can help to increase the solubility of hydrophobic compounds in aqueous solutions.[6] These should be tested for their effects on your specific cell line and experimental endpoint.
-
Pre-warm the Media: Adding the this compound stock solution to pre-warmed (37°C) cell culture media can sometimes improve solubility.
Question: What is the recommended storage condition for this compound stock solutions?
Answer:
To prevent degradation and maintain the activity of this compound, it is crucial to store the stock solution properly. Once prepared in DMSO, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C.[7] MedchemExpress suggests that at -80°C, the stock solution is stable for up to 6 months, while at -20°C, it is stable for 1 month when protected from light.[7]
Question: Can I dissolve this compound directly in aqueous buffers like PBS?
Answer:
Directly dissolving this compound in aqueous buffers like phosphate-buffered saline (PBS) is not recommended due to its low aqueous solubility.[8][9] A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Question: How can I be sure that my dissolved this compound is active?
Answer:
The activity of this compound can be confirmed by observing its known biological effects. For example, in MCF-7 breast cancer cells, this compound has been shown to dose-dependently increase the acetylation of α-tubulin and inhibit cell proliferation.[1] Performing a dose-response experiment and observing these expected outcomes can serve as a functional validation of your compound's activity.
Quantitative Data Summary
The solubility of this compound in various solvents is a key piece of information for its effective use. The following table summarizes the available quantitative data.
| Compound | Solvent | Solubility | Molar Concentration | Method of Dissolution |
| This compound | DMSO | 4.46 mg/mL | 10.17 mM | Ultrasonic (<70°C) |
Experimental Protocols
This section provides a detailed protocol for the preparation of this compound working solutions for cell culture experiments.
Protocol: Preparation of this compound Working Solutions
Materials:
-
This compound powder
-
High-purity, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound = 438.57 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath at a temperature below 70°C and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes and store at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the 10 mM stock solution into pre-warmed (37°C) complete cell culture medium to achieve your desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, etc.).
-
Important: When preparing the final working solutions, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your cells (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Gently mix the working solutions by inverting the tubes or pipetting up and down. Avoid vigorous vortexing which can cause the compound to precipitate.
-
Use the freshly prepared working solutions immediately for treating your cells.
-
Visualizing the Experimental Workflow and SIRT2's Role
To better understand the process and the biological context, the following diagrams illustrate the experimental workflow for preparing this compound and a simplified representation of the SIRT2 signaling pathway.
References
- 1. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 2. molnova.com [molnova.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Investigating Potential Off-Target Effects of SIRT2-IN-9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of the SIRT2 inhibitor, SIRT2-IN-9, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein lysine deacylase family. It has a reported IC50 value of 1.3 µM for SIRT2. In terms of selectivity against other sirtuins, it has been shown to have IC50 values greater than 300 µM for both SIRT1 and SIRT3, indicating a high degree of selectivity within this subfamily.[1][2]
Q2: Why should I be concerned about off-target effects of this compound, especially at high concentrations?
While this compound is reported to be selective, all small molecule inhibitors have the potential to bind to unintended targets, particularly at concentrations significantly higher than their IC50 for the intended target.[3][4] These off-target interactions can lead to:
-
Misinterpretation of experimental results: Ascribing a phenotype to SIRT2 inhibition when it is actually caused by an off-target effect.
-
Cellular toxicity: Unintended interactions can disrupt essential cellular pathways.[3]
-
Poor translatability: In vivo efficacy might be driven by off-targets, leading to a lack of correlation with in vitro on-target potency.
Q3: What are the first steps to suspecting off-target effects in my experiments with this compound?
You might suspect off-target effects if you observe:
-
Phenotypes at high concentrations: The observed cellular effect only occurs at concentrations much higher than the 1.3 µM IC50 of this compound.
-
Inconsistency with genetic validation: Knockdown or knockout of SIRT2 does not produce the same phenotype as treatment with this compound.[3]
-
Discrepancy with other SIRT2 inhibitors: A structurally different SIRT2 inhibitor does not replicate the observed phenotype.
Troubleshooting Guide
Issue 1: Observed phenotype only at high concentrations of this compound.
High concentrations of inhibitors increase the likelihood of binding to lower-affinity off-targets.
Troubleshooting Steps:
-
Confirm On-Target Engagement in Cells: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with SIRT2 in your cellular system at the concentrations used. A thermal shift indicates target engagement.
-
Determine the Lowest Effective Concentration: Perform a dose-response curve for your phenotypic assay to identify the minimal concentration of this compound that produces the desired on-target effect.
-
Use a Structurally Unrelated SIRT2 Inhibitor: Test whether another selective SIRT2 inhibitor with a different chemical scaffold recapitulates the phenotype. If it does, it strengthens the evidence for an on-target effect.
Issue 2: Discrepancy between this compound treatment and SIRT2 genetic knockdown.
If the phenotype from this compound treatment is not replicated by siRNA or CRISPR/Cas9-mediated knockdown of SIRT2, it strongly suggests an off-target effect.
Troubleshooting Steps:
-
Validate Knockdown Efficiency: Ensure that your genetic knockdown approach is effectively reducing SIRT2 protein levels.
-
Perform Rescue Experiment: In SIRT2 knockdown cells, the phenotype caused by an on-target inhibitor should be absent. If the phenotype persists after inhibitor treatment in knockdown cells, it is likely off-target.
-
Consider Enzyme vs. Scaffolding Function: Remember that an inhibitor blocks the enzymatic activity of SIRT2, while knockdown removes the entire protein. Some phenotypes may arise from the scaffolding function of the protein, which would not be affected by an inhibitor.
Experimental Protocols & Data Presentation
To systematically investigate potential off-target effects, a multi-pronged approach is recommended.
Protocol 1: Kinase Selectivity Profiling
Since many inhibitors can have off-target effects on kinases, a broad kinase screen is a valuable first step.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of several hundred kinases at one or two concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The service will provide data as percent inhibition for each kinase. Follow up on significant hits (>50% inhibition) by determining the IC50 value.
Data Presentation:
| Kinase Target | Percent Inhibition at 1 µM | Percent Inhibition at 10 µM | IC50 (µM) |
| Kinase A | 5% | 15% | >100 |
| Kinase B | 60% | 95% | 0.8 |
| Kinase C | 10% | 45% | >10 |
| ... | ... | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells.[3][4][5][6][7][8][9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble SIRT2 protein using Western blotting.
-
Data Analysis: Plot the amount of soluble SIRT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | Melting Temperature (Tm) of SIRT2 (°C) |
| Vehicle (DMSO) | 52.3 |
| 1 µM this compound | 54.1 |
| 10 µM this compound | 56.8 |
| 50 µM this compound | 57.2 |
Potential Off-Target Signaling Pathways
While specific off-target data for this compound is not publicly available, researchers should be aware of pathways regulated by SIRT2, as off-target effects could potentially impinge on these or related pathways. SIRT2 is involved in various cellular processes, including metabolic regulation and cell cycle control.[10][11][12][13][14]
Key SIRT2-Regulated Pathways:
-
Metabolism: SIRT2 regulates enzymes involved in glycolysis and gluconeogenesis.[10][11]
-
Oxidative Stress: SIRT2 can deacetylate proteins involved in the oxidative stress response, such as FOXO3a.[10][14]
-
Cell Cycle: SIRT2 plays a role in mitotic regulation through its deacetylation of α-tubulin.[13][15]
Visualizations
Signaling and Experimental Workflows
Caption: Troubleshooting workflow for investigating potential off-target effects.
Caption: Potential on-target and off-target signaling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Publications — CETSA [cetsa.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 14. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 15. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing SIRT2-IN-9 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of SIRT2-IN-9 for maximal inhibitory effect in various experimental settings. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound?
A1: The optimal incubation time for this compound is highly dependent on the experimental system and the endpoint being measured. For initial experiments, a time-course study is recommended. Based on available data, here are some starting points:
-
Biochemical (enzymatic) assays: A short pre-incubation of 15 minutes is often sufficient to observe direct inhibition of SIRT2 enzymatic activity.[1][2]
-
Cellular assays (short-term effects): To observe effects on the acetylation of direct SIRT2 substrates like α-tubulin, an incubation time of 6 hours has been shown to be effective in cell lines such as MCF-7.[1][2]
-
Cellular assays (long-term effects): For endpoints that require longer-term cellular changes, such as cell viability or proliferation, incubation times of 72 hours have been utilized.[1][2]
Q2: What factors can influence the optimal incubation time?
A2: Several factors can impact the time required for this compound to exert its maximal effect:
-
Cell Type: Cell lines can exhibit different rates of compound uptake and metabolism. Therefore, the optimal incubation time may vary significantly between different cell types.
-
Inhibitor Concentration: Higher concentrations of this compound may produce a faster onset of inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Endpoint Measured: The nature of the biological readout will dictate the necessary incubation time. Direct enzymatic inhibition can be rapid, while downstream effects on signaling pathways, gene expression, or cell fate will require longer incubation periods.
Q3: How can I determine if my incubation time is sufficient?
A3: The most effective way to determine the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at multiple time points (e.g., 2, 6, 12, 24, 48, and 72 hours). You can then assess your endpoint of interest at each time point to identify when the maximal effect is achieved.
Q4: Can I pre-incubate the enzyme with this compound in an in vitro assay?
A4: Yes, pre-incubating the SIRT2 enzyme with the inhibitor before adding the substrate can be beneficial, especially for mechanism-based inhibitors.[3] A pre-incubation step of 15-30 minutes is common in such assays.[4]
Data Presentation
Table 1: this compound Inhibitory Activity and Experimental Conditions
| Parameter | Value/Condition | Cell Line/System | Reference |
| IC50 (SIRT2) | 1.3 µM | In vitro enzymatic assay | [1][2] |
| IC50 (SIRT1) | >300 µM | In vitro enzymatic assay | [1][2] |
| IC50 (SIRT3) | >300 µM | In vitro enzymatic assay | [1][2] |
| Effective Concentration (α-tubulin acetylation) | 6.25 - 50 µM | MCF-7 cells | [1][2] |
| Incubation Time (α-tubulin acetylation) | 6 hours | MCF-7 cells | [1][2] |
| Effective Concentration (Cell Viability) | 0 - 50 µM | MCF-7 cells | [1][2] |
| Incubation Time (Cell Viability) | 72 hours | MCF-7 cells | [1][2] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for α-Tubulin Acetylation
This protocol describes how to determine the optimal incubation time for this compound by measuring the acetylation of its substrate, α-tubulin, via Western blot.
1. Cell Seeding:
- Plate your cells of interest in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
- Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution in fresh cell culture medium to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.
- Treat the cells and incubate for various time points (e.g., 2, 6, 12, 24, 48 hours).
3. Cell Lysis:
- At each time point, wash the cells once with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and histone deacetylase (HDAC) inhibitors (e.g., trichostatin A and nicotinamide).
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification:
- Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
5. Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate with a primary antibody against acetylated-α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
- Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) as a normalization control.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the bands using an ECL reagent and an imaging system.
6. Data Analysis:
- Quantify the band intensities for acetylated-α-tubulin and the loading control.
- Normalize the acetylated-α-tubulin signal to the loading control.
- Plot the normalized signal against the incubation time to determine the optimal duration for maximal α-tubulin acetylation.
Protocol 2: In Vitro SIRT2 Enzymatic Assay
This protocol outlines a general procedure for assessing the direct inhibitory effect of this compound on SIRT2 enzymatic activity using a fluorometric assay kit.
1. Reagent Preparation:
- Prepare the assay buffer, SIRT2 enzyme, substrate (e.g., a fluorogenic acetylated peptide), and NAD⁺ according to the manufacturer's instructions.
- Prepare a serial dilution of this compound in assay buffer. Include a vehicle control (DMSO).
2. Reaction Setup:
- In a 96-well plate, add the SIRT2 enzyme to each well.
- Add the this compound dilutions or vehicle control to the respective wells.
- Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
3. Initiation of Reaction:
- Initiate the reaction by adding the substrate and NAD⁺ mixture to each well.
- Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[5]
4. Signal Development and Measurement:
- Stop the reaction and develop the fluorescent signal according to the kit's protocol. This typically involves adding a developer solution that releases a fluorophore from the deacetylated substrate.[5]
- Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
5. Data Analysis:
- Calculate the percentage of SIRT2 inhibition for each concentration of this compound relative to the vehicle control.
- Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition observed | 1. Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest. | 1. Perform a time-course experiment to determine the optimal incubation duration for your specific endpoint and cell line. |
| 2. Low Inhibitor Concentration: The concentration of this compound may be insufficient to effectively inhibit SIRT2. | 2. Conduct a dose-response experiment to identify the optimal concentration range. | |
| 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells. | 3. While specific data for this compound is limited, consider increasing the incubation time or concentration as a first step. | |
| 4. Compound Instability: this compound may be degrading in the cell culture medium over long incubation periods. | 4. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. | |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | 1. Ensure accurate and consistent cell counting and seeding. |
| 2. Edge Effects in Multi-well Plates: Evaporation in the outer wells can affect cell growth and compound concentration. | 2. Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected Phenotype | 1. Off-Target Effects: Although this compound is selective, off-target effects are possible at high concentrations. | 1. Perform a dose-response analysis and use the lowest effective concentration. 2. Validate the phenotype using a structurally different SIRT2 inhibitor or with a genetic approach like siRNA-mediated knockdown of SIRT2. |
Visualizations
Caption: Simplified overview of key SIRT2 signaling pathways and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
Navigating the Nuances of SIRT2 Inhibition: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SIRT2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: My SIRT2 inhibitor is showing a different phenotype than expected, or a phenotype that contradicts published literature. What could be the cause?
This is a common challenge, as the effects of SIRT2 inhibition can be highly context-dependent. Conflicting results have been reported in various studies, which may be attributed to differences in the animal models or cell lines used.[1] For instance, in models of brain injury, the SIRT2 inhibitor AK-7 was shown to worsen inflammation, while AGK2 was reported to decrease it.[1] Similarly, contradictory findings exist regarding the role of SIRT2 in cancer cell proliferation.[1]
Possible Causes:
-
Cell-Type Specificity: The function of SIRT2 and the consequences of its inhibition can vary significantly between different cell types and tissues.
-
Disease Model Differences: The specific experimental model (e.g., LPS-induced inflammation vs. traumatic brain injury) can lead to divergent outcomes.[1]
-
Compensatory Mechanisms: Inhibition of SIRT2 might lead to the upregulation of other deacetylases, such as other sirtuins or histone deacetylases (HDACs), which could mask or alter the expected phenotype.[2]
Troubleshooting Steps:
-
Validate in Your Specific Model: Confirm the reported SIRT2-substrate relationship in your particular cell line or animal model.
-
Consider Pan-HDAC Inhibitors: Use a pan-HDAC inhibitor in conjunction with your SIRT2 inhibitor to account for potential compensatory activity from other deacetylases.[2]
-
Genetic Validation: Employ genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout SIRT2 to confirm that the observed phenotype is a direct result of SIRT2 loss-of-function.[2]
Q2: I'm concerned about off-target effects of my SIRT2 inhibitor. How can I verify that my results are due to on-target SIRT2 inhibition?
This is a critical aspect of pharmacological studies, as many small molecule inhibitors can have effects on proteins other than their intended target. For example, AGK2 and Tenovin-6 have been shown to inhibit both SIRT1 and SIRT2 with similar IC50 values.[3]
Troubleshooting Workflow for Off-Target Effects
Caption: Workflow for validating on-target effects of SIRT2 inhibitors.
Recommended Actions:
-
Genetic Knockdown/Knockout: As mentioned previously, using techniques like siRNA or CRISPR to reduce SIRT2 expression is a robust way to validate pharmacological findings.[2]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to SIRT2 within the cellular environment.[2]
-
Dose-Response Analysis: A thorough dose-response curve can help determine if the effective concentration aligns with the known IC50 of the inhibitor for SIRT2.[2]
Q3: My SIRT2 inhibitor shows low potency or no effect in my cellular assay. What are the potential reasons?
Several factors can contribute to a lack of efficacy in cell-based experiments, even if the inhibitor is potent in biochemical assays.
Troubleshooting Low Potency Issues
Caption: Troubleshooting guide for low potency of SIRT2 inhibitors.
Possible Explanations and Solutions:
-
Insufficient Compound Concentration or Cellular Uptake: It may be necessary to increase the inhibitor concentration, while being mindful of potential off-target effects at higher doses.[2] Time-course experiments can also help determine if a longer incubation period is required.[2]
-
Poor Compound Solubility: Ensure the inhibitor is fully dissolved in a suitable solvent like DMSO before diluting it in aqueous solutions. Visually inspect for any precipitation.[2]
-
Compound Instability: Store stock solutions properly at -20°C or -80°C and protect them from light. For experiments of longer duration, consider replenishing the media with a fresh inhibitor at regular intervals.[2]
-
Cellular Context: The effects of sirtuin inhibition can be highly dependent on the cell type, metabolic state, and even the passage number. Maintaining consistency in cell culture practices is crucial.[2]
Data Presentation: Inhibitor Selectivity
The selectivity of SIRT2 inhibitors is a key consideration. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several commonly used inhibitors against SIRT1, SIRT2, and SIRT3. Note that some compounds show significant activity against multiple sirtuins.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Reference(s) |
| AGK2 | 30 | 3.5 | 91 | [2] |
| Tenovin-6 | Similar to SIRT2 | Similar to SIRT1 | - | [3] |
| TM | >100 | 0.5 | >100 | [3] |
| SirReal2 | >100 | 0.23 | >100 | [3] |
Experimental Protocols
SIRT2 Deacetylation Assay (In Vitro)
This protocol allows for the assessment of an inhibitor's activity against SIRT2 in a controlled, cell-free system.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
SIRT2 inhibitor of interest
-
96-well plate (black, flat-bottom)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare serial dilutions of the SIRT2 inhibitor in the assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme, assay buffer, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the fluorogenic peptide substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for α-tubulin Acetylation
This method is used to assess the in-cell activity of a SIRT2 inhibitor by measuring the acetylation status of a known SIRT2 substrate, α-tubulin.
Materials:
-
Cells treated with SIRT2 inhibitor or vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
SIRT2 Signaling Pathway and Inhibition
Caption: SIRT2 deacetylation pathway and the point of inhibitor action.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
How to control for SIRT2-IN-9 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the SIRT2 inhibitor, SIRT2-IN-9. The information is designed for researchers, scientists, and drug development professionals to effectively control for potential cytotoxicity in normal cells and ensure the accuracy of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported selectivity?
A1: this compound is a selective inhibitor of Sirtuin 2 (SIRT2), a NAD+-dependent protein deacetylase. It has a reported half-maximal inhibitory concentration (IC50) of 1.3 µM for SIRT2. Its selectivity for SIRT2 is significantly higher than for SIRT1 and SIRT3, with reported IC50 values greater than 300 µM for these other sirtuins.[1]
Q2: I am observing significant cytotoxicity in my normal cell line after treatment with this compound. How can I confirm this is an on-target effect?
A2: Distinguishing on-target from off-target effects is crucial. A multi-step approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment. An on-target effect should correlate with the known IC50 of this compound for SIRT2. If cytotoxicity only occurs at much higher concentrations, off-target effects may be responsible.
-
Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the SIRT2 gene in your normal cell line. If the genetic depletion of SIRT2 phenocopies the effect of this compound, it provides strong evidence for an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to the SIRT2 protein within the cell. An increase in the thermal stability of SIRT2 in the presence of the inhibitor indicates target engagement.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity in normal cells?
A3: Inhibition of SIRT2 can disrupt several critical cellular processes, which may lead to cytotoxicity:
-
Mitochondrial Dysfunction: SIRT2 inhibition has been linked to impaired mitochondrial function, leading to reduced ATP production and an increase in reactive oxygen species (ROS). This oxidative stress can damage cellular components and trigger cell death.
-
Apoptosis Induction: SIRT2 deacetylates and regulates the activity of proteins involved in apoptosis, such as p53. Inhibition of SIRT2 can lead to increased acetylation and activation of pro-apoptotic pathways.
-
Cell Cycle Dysregulation: SIRT2 plays a role in regulating mitotic checkpoints. Its inhibition can lead to defects in cell division and potentially trigger cell death.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C, protected from light. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: High Levels of Cell Death in Normal Cell Cultures
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific normal cell line. Start with a concentration range around the reported IC50 (1.3 µM) and adjust as needed. |
| Off-Target Effects | As detailed in FAQ Q2, use a structurally different SIRT2 inhibitor and genetic knockdown of SIRT2 to confirm that the cytotoxicity is an on-target effect. |
| Compound Instability | Prepare fresh stock solutions of this compound. For long-term experiments, consider replenishing the media with fresh inhibitor at regular intervals. |
| Cellular Context | The effects of SIRT2 inhibition can be highly dependent on the cell type and its metabolic state. Ensure consistent cell culture conditions and consider that primary cells may be more sensitive than immortalized cell lines. |
Problem 2: No Observable Phenotype After Treatment
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration | Gradually increase the concentration of this compound. Confirm target engagement by performing a Western blot for acetylated α-tubulin, a known SIRT2 substrate. An increase in acetylated α-tubulin indicates successful SIRT2 inhibition. |
| Poor Compound Solubility | Ensure complete dissolution of the this compound stock in DMSO before diluting it in aqueous cell culture media. Visually inspect for any precipitation. |
| Dominant Activity of Other Deacetylases | Other histone deacetylases (HDACs) may compensate for the inhibition of SIRT2. Consider using a pan-HDAC inhibitor as a positive control for inducing hyperacetylation. |
| Substrate Not a Key Target | The biological process you are studying may not be significantly regulated by SIRT2 in your specific cell model. |
Quantitative Data
Note: There is limited publicly available data on the cytotoxicity of this compound in a wide range of normal, non-cancerous human cell lines. The following table provides a template for how such data could be presented and includes known information for a cancer cell line for comparison. Researchers should empirically determine the GI50 (concentration for 50% growth inhibition) in their normal cell line of interest.
| Cell Line | Cell Type | This compound GI50 (µM) |
| MCF-7 | Human Breast Cancer | Dose-dependent inhibition of proliferation observed at 0-50 µM[1] |
| Normal Human Cell Line 1 (e.g., hTERT-RPE1) | hTERT-immortalized retinal pigment epithelial cells | Data not available |
| Normal Human Cell Line 2 (e.g., IMR-90) | Human fetal lung fibroblast | Data not available |
| Normal Human Cell Line 3 (e.g., HUVEC) | Human umbilical vein endothelial cells | Data not available |
Experimental Protocols
Protocol 1: Assessment of On-Target SIRT2 Inhibition via Western Blot
Objective: To confirm that this compound is inhibiting SIRT2 activity in normal cells by measuring the acetylation of its substrate, α-tubulin.
Methodology:
-
Cell Seeding: Plate normal cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (Lys40).
-
Incubate with a primary antibody against total α-tubulin or β-actin as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control. A dose-dependent increase in acetylated α-tubulin indicates on-target SIRT2 inhibition.
Protocol 2: Assessing Cytotoxicity using a Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on normal cells.
Methodology:
-
Cell Seeding: Seed normal cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The inhibitory effect of this compound on SIRT2 can lead to cytotoxicity in normal cells through multiple downstream pathways.
References
Troubleshooting inconsistent western blot results for acetylated tubulin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in their acetylated tubulin western blot results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the detection of acetylated tubulin via western blotting.
Problem: Weak or No Signal for Acetylated Tubulin
Question: I am not seeing a band for acetylated tubulin, or the signal is very weak. What are the possible causes and solutions?
Answer:
Several factors can contribute to a weak or absent signal for acetylated tubulin. Follow these troubleshooting steps to identify and resolve the issue:
-
Protein Lysate Preparation: The choice of lysis buffer is critical for preserving post-translational modifications like acetylation. Ensure your lysis buffer contains protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to prevent the removal of acetyl groups.[1] Keep samples on ice throughout the preparation process.[2]
-
Antibody Concentrations: The concentrations of both the primary and secondary antibodies may be too low.
-
Protein Loading: Insufficient protein loaded onto the gel can lead to a weak signal.[4]
-
Transfer Efficiency: Poor transfer of proteins from the gel to the membrane will result in a weak signal.
-
Verify successful transfer by staining the membrane with Ponceau S after transfer.
-
Ensure there are no air bubbles between the gel and the membrane.[7]
-
For PVDF membranes, pre-soak the membrane in methanol before transfer.
-
-
Exposure Time: The exposure time during signal detection may be too short. Increase the exposure time to enhance the signal.[8]
Problem: High Background on the Western Blot
Question: My western blot for acetylated tubulin has high background, making it difficult to see my bands clearly. How can I reduce the background?
Answer:
High background can obscure your protein of interest. The following are common causes and their solutions:
-
Blocking: Inadequate blocking is a frequent cause of high background.
-
Antibody Concentration: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Decrease the concentration of the primary and/or secondary antibodies.[8]
-
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane.
-
Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Ensure the membrane is fully immersed and agitated during washes.
-
-
Contamination: Contaminated buffers or equipment can introduce artifacts.
-
Use fresh, sterile buffers.
-
Ensure all equipment, including electrophoresis and transfer apparatus, is clean.
-
Problem: Multiple or Unexpected Bands
Question: I am seeing multiple bands or bands at an unexpected molecular weight for acetylated tubulin. What could be the reason?
Answer:
Observing unexpected bands can be due to several factors:
-
Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins in the lysate.
-
Increase the stringency of your washes by adding a mild detergent like Tween 20.
-
Run a secondary antibody-only control (a blot incubated with only the secondary antibody) to check for non-specific binding.[1]
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded.
-
Always use fresh samples and add protease inhibitors to your lysis buffer.[1]
-
-
Post-Translational Modifications: Other post-translational modifications can cause shifts in the apparent molecular weight of the protein.[1]
-
Protein Isoforms or Splice Variants: The antibody may be recognizing different isoforms of tubulin.[9]
Frequently Asked Questions (FAQs)
Q1: What is the best lysis buffer for extracting acetylated tubulin?
A1: A RIPA (Radioimmunoprecipitation assay) buffer is often recommended for whole-cell lysates as it is effective at solubilizing proteins.[2][10] However, it is crucial to supplement the lysis buffer with deacetylase inhibitors (e.g., Trichostatin A) and protease inhibitors to preserve the acetylation of tubulin.[2]
Q2: Which loading control should I use for acetylated tubulin western blots?
A2: Total α-tubulin or β-tubulin are commonly used as loading controls when analyzing acetylated tubulin.[3][11] This allows for the normalization of the acetylated tubulin signal to the total amount of tubulin. Other common housekeeping proteins like GAPDH or β-actin can also be used, but their expression should be validated for your specific experimental conditions.[5][6][12]
Q3: How can I quantify the amount of acetylated tubulin in my sample?
A3: Densitometry is a common method for quantifying western blot bands. The signal intensity of the acetylated tubulin band is measured and then normalized to the signal intensity of the loading control (e.g., total α-tubulin) in the same lane.[13] This provides a relative quantification of acetylated tubulin levels between samples. For a more absolute quantification method, a standard curve can be generated using known amounts of a purified acetylated tubulin protein.[14]
Experimental Protocols
Key Experimental Methodologies
| Experimental Step | Detailed Methodology |
| Cell Lysis | 1. Wash cells with ice-cold PBS. 2. Add ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors.[2] 3. Scrape adherent cells and transfer the lysate to a microcentrifuge tube. 4. Incubate on ice for 30 minutes with occasional vortexing.[2] 5. Centrifuge at 14,000 x g for 15 minutes at 4°C.[15] 6. Collect the supernatant containing the protein lysate. |
| Protein Quantification | 1. Use a standard protein assay such as the Bradford or BCA assay to determine the protein concentration of the lysate.[14] |
| SDS-PAGE | 1. Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.[16] 2. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. 3. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom. |
| Protein Transfer | 1. Equilibrate the gel in transfer buffer. 2. Assemble the transfer stack (sponge, filter paper, gel, PVDF or nitrocellulose membrane, filter paper, sponge).[17] 3. Perform the transfer using a wet or semi-dry transfer system. |
| Immunoblotting | 1. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[3] 2. Incubate the membrane with the primary antibody against acetylated tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation. 3. Wash the membrane three times for 10 minutes each with TBST. 4. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. 5. Wash the membrane three times for 10 minutes each with TBST. |
| Detection | 1. Prepare the chemiluminescent substrate according to the manufacturer's instructions. 2. Incubate the membrane with the substrate. 3. Detect the signal using a chemiluminescence imaging system or X-ray film. |
Visualizations
Caption: Western Blot Workflow for Acetylated Tubulin Detection.
Caption: Troubleshooting Logic for Inconsistent Western Blot Results.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 3. biocompare.com [biocompare.com]
- 4. neobiotechnologies.com [neobiotechnologies.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Loading controls | Abcam [abcam.com]
- 7. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 8. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 11. origene.com [origene.com]
- 12. ウェスタンブロッティングのローディングコントロール [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. bcm.edu [bcm.edu]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. bu.edu [bu.edu]
SIRT2-IN-9 Technical Support Center: Preventing Precipitation in Media
Welcome to the technical support center for SIRT2-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Sirtuin 2 (SIRT2), a NAD⁺-dependent deacetylase.[1][2] It has an IC₅₀ value of 1.3 μM for SIRT2 and shows significantly less inhibition of SIRT1 and SIRT3.[1][2] SIRT2 is primarily a cytoplasmic protein involved in the deacetylation of various substrates, including α-tubulin, and plays roles in cell cycle regulation, metabolism, and microtubule dynamics.[3][4][5] By inhibiting SIRT2, this compound can lead to the hyperacetylation of its substrates, such as α-tubulin, and has been shown to inhibit the proliferation of cancer cells like MCF-7 breast cancer cells.[1][2]
Q2: My this compound precipitated immediately after I added it to my cell culture media. What is the likely cause?
Immediate precipitation, often referred to as "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous cell culture medium.[6][7] This "solvent shock" occurs because the compound's solubility drastically decreases as the DMSO is diluted.[6][7]
Q3: What does this compound precipitation look like in cell culture media?
Precipitation can manifest as a fine, crystalline powder, cloudiness, or turbidity in the media.[7][8] It is crucial to distinguish between chemical precipitation and microbial contamination, which can also cause turbidity but is often accompanied by a rapid pH change and visible microorganisms under a microscope.[7][8]
Q4: Can the composition of the cell culture medium affect the solubility of this compound?
Yes, the components of your cell culture medium can influence the solubility of this compound.[8][9] Factors such as pH, salt concentration, and the presence of proteins (e.g., in fetal bovine serum) can interact with the compound and affect its solubility.[9][10]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solution |
| High Final Concentration | The intended working concentration of this compound exceeds its solubility limit in the aqueous media.[6] | Decrease the final concentration. It's advisable to perform a dose-response experiment to find the optimal soluble concentration that provides the desired biological effect.[7] |
| Solvent Shock | Rapid dilution of the DMSO stock into the aqueous media causes the compound to precipitate due to a sudden change in solvent polarity.[7] | Employ a serial dilution method. Pre-warm the media to 37°C and add the stock solution dropwise while gently vortexing to ensure rapid and even dispersion.[6][7] |
| High DMSO Concentration | While DMSO is an excellent solvent for initial dissolution, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[6][8] This may necessitate preparing a more dilute stock solution. |
| Low Media Temperature | Adding the compound to cold media can decrease its solubility.[6] | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6][8] |
Issue 2: Delayed Precipitation After Incubation
Potential Causes & Solutions
| Potential Cause | Description | Recommended Solution |
| Temperature and pH Shifts | Changes in temperature and pH within the incubator over time can affect the compound's solubility. The CO₂ environment in an incubator can alter the media's pH.[8] | Ensure your media is properly buffered for the CO₂ concentration in your incubator. Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[6] |
| Interaction with Media Components | This compound may slowly interact with salts, amino acids, or other media components, leading to the formation of insoluble complexes.[8][9] | If precipitation persists, consider testing the compound's solubility in a different basal media formulation. |
| Media Evaporation | In long-term experiments, evaporation can concentrate media components, including this compound, potentially exceeding its solubility limit.[6] | Ensure proper humidification of the incubator and use low-evaporation lids or sealing films for culture plates.[6] |
Experimental Protocols
This compound Solubility and Stock Solution Preparation
| Parameter | Value/Recommendation |
| Solvent | DMSO |
| Solubility in DMSO | 10.17 mM (4.46 mg/mL)[2] |
| Stock Solution Concentration | 10 mM in DMSO |
| Storage of Stock Solution | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months, protected from light. Avoid repeated freeze-thaw cycles.[1] |
Recommended Protocol for Preparing Working Solutions in Cell Culture Media
This protocol is designed to minimize the risk of precipitation.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing. Gentle warming or brief sonication can be used if necessary.[2]
-
Pre-warm Media: Warm your complete cell culture medium (with serum, if applicable) to 37°C.[6][8]
-
Perform Serial Dilutions:
-
Intermediate Dilution (Optional but Recommended): For higher final concentrations, first, create an intermediate dilution of your 10 mM stock in pre-warmed media.
-
Final Dilution: Add a small volume of your stock or intermediate solution to the final volume of pre-warmed media. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can add 1 µL of the stock to 1 mL of media (final DMSO concentration of 0.1%).
-
-
Mixing Technique: Add the stock solution dropwise into the vortex of the gently swirling media.[6][7] This ensures rapid and even dispersion.
-
Final Inspection: Before adding to your cells, visually inspect the final working solution for any signs of precipitation.
Visualizations
SIRT2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of SIRT2 by this compound prevents the deacetylation of α-tubulin, impacting microtubule stability and cell cycle progression.
Experimental Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow to diagnose and resolve issues with this compound precipitation in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
Technical Support Center: Troubleshooting SIRT2-IN-9 IC50 Value Discrepancies
Frequently Asked Questions (FAQs)
Q1: Why is my experimentally determined IC50 value for SIRT2-IN-9 different from what has been published?
It is a common challenge for researchers to observe variations between their experimental IC50 values and those reported in the literature. These discrepancies can arise from a multitude of factors, ranging from subtle differences in experimental protocols to the inherent variability of biological assays. This guide will walk you through the potential sources of these differences and provide systematic troubleshooting steps.
One published study reports an IC50 value for this compound of 1.3 µM.[1] However, it is crucial to understand that an IC50 value is not an absolute constant but is highly dependent on the specific conditions under which it was measured.[2][3]
Published IC50 Values for Various SIRT2 Inhibitors
For context, the following table summarizes the published IC50 values for this compound and other selected SIRT2 inhibitors. This illustrates the range of potencies observed for different compounds under various assay conditions.
| Compound | SIRT2 IC50 (µM) | Assay Conditions/Notes |
| This compound | 1.3 | Dose-dependently inhibits SIRT2.[1] |
| AGK2 | 3.5 | >14-fold selectivity over SIRT1/3.[4] |
| AEM2 | 3.8 | Leads to increased p53 acetylation in A549 cells.[5] |
| ICL-SIRT078 | 1.45 | >50-fold selectivity over SIRT1/3/5.[4] |
| NSC671136 | 8.7 | Determined using a His-tagged human SIRT2 enzyme.[6] |
| Ro 31-8220 | 0.8 | Competes with NAD+ binding.[4] |
Troubleshooting Guide
Experimental Protocol & Reagents
Q2: How can my assay conditions affect the IC50 value?
Variations in experimental conditions are a primary source of differing IC50 values.[7] Key parameters to scrutinize include:
-
Substrate and Enzyme Concentrations: The measured IC50 value is highly dependent on the concentration of the substrate (e.g., acetylated peptide) and the enzyme (SIRT2).[8] For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50 value.[2]
-
NAD+ Concentration: As SIRT2 is an NAD+-dependent deacetylase, the concentration of NAD+ is a critical factor.[9] If the inhibitor is competitive with NAD+, variations in its concentration will directly impact the IC50.[2]
-
Incubation Time and Temperature: Differences in incubation times and temperatures can alter the reaction kinetics and, consequently, the measured inhibition.[7] Ensure that your assay is within the linear range of the enzymatic reaction.
-
Buffer Composition: The pH, ionic strength, and presence of additives (like BSA or detergents) in the assay buffer can influence enzyme activity and inhibitor binding.[10]
Q3: Could the quality of my this compound compound or other reagents be the issue?
Absolutely. The purity and handling of your reagents are critical for obtaining reliable results.[7][11]
-
Compound Purity: Impurities or degradation products in your this compound sample can affect its activity.[7]
-
Solvent and Solubility: Ensure the compound is fully dissolved in the chosen solvent (e.g., DMSO) and doesn't precipitate when diluted into the aqueous assay buffer.[12]
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles can lead to degradation of the inhibitor, enzyme, or substrates.[11][13] It is advisable to prepare fresh dilutions for each experiment from a properly stored stock solution.[14]
Methodologies and Data Analysis
Q4: Does the type of assay I'm using matter?
Yes, the choice between a biochemical and a cell-based assay can yield significantly different results.[3]
-
Biochemical Assays: These use purified components (enzyme, substrate, inhibitor) and measure the direct effect of the compound on the enzyme's activity.[3]
-
Cell-Based Assays: These measure the compound's effect within a living cell.[3] The resulting IC50 can be influenced by factors such as cell membrane permeability, drug efflux pumps, and off-target effects.[3] For example, this compound has been shown to increase the acetylation of α-tubulin in MCF-7 breast cancer cells.[1]
Q5: How does my data analysis method influence the final IC50 value?
The way you analyze your data can introduce variability.[15][16]
-
Data Normalization: Ensure your data is correctly normalized, with the positive control (no inhibitor) set to 100% activity and the negative control (no enzyme or maximum inhibition) set to 0%.[11]
-
Curve Fitting: Use a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve, to fit your data.[12] The choice of model and software can lead to slight differences in the calculated IC50.[15][16]
-
Concentration Range: The range of inhibitor concentrations tested should be wide enough to define both the top and bottom plateaus of the dose-response curve.[11][12] An inadequate concentration range can lead to an inaccurate IC50 determination.[12]
Experimental Protocols
Protocol: Fluorometric SIRT2 Enzymatic Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor in a biochemical SIRT2 assay using a fluorogenic peptide substrate.
Materials:
-
Recombinant Human SIRT2 Enzyme[9]
-
Fluorogenic Acetylated Peptide Substrate (e.g., based on p53 or H3 sequence)[9][17]
-
NAD+[9]
-
SIRT2 Assay Buffer (e.g., 50 mM Tris pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[17]
-
Developer Solution[9]
-
This compound and other test compounds
-
96-well black microplate[10]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A common approach is a 3-fold dilution series to obtain at least 8 different concentrations.[12]
-
Reaction Mixture: In each well of the 96-well plate, add the SIRT2 enzyme and the test compound (or vehicle control).
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.[17]
-
Stop and Develop: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains an agent (e.g., nicotinamide) to stop the SIRT2 activity and a protease to cleave the deacetylated substrate, releasing the fluorophore.[9]
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 485/530 nm, depending on the kit).[9][13]
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[12]
Visual Troubleshooting and Pathway Diagrams
The following diagrams provide a logical workflow for troubleshooting your results and illustrate the biological context of SIRT2 activity.
References
- 1. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. clyte.tech [clyte.tech]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. smart.dhgate.com [smart.dhgate.com]
- 12. benchchem.com [benchchem.com]
- 13. abcam.co.jp [abcam.co.jp]
- 14. benchchem.com [benchchem.com]
- 15. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Selectivity of SIRT2 Inhibitors: SIRT2-IN-9 and Alternatives
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for the accurate interrogation of sirtuin 2 (SIRT2) biology and for the development of novel therapeutics. This guide provides an objective comparison of the SIRT2 inhibitor, SIRT2-IN-9, against other commonly used SIRT2 inhibitors, supported by experimental data and detailed protocols.
SIRT2, a member of the NAD+-dependent deacetylase family, has emerged as a significant target in various pathological conditions, including cancer, neurodegenerative diseases, and inflammatory disorders. The development of specific inhibitors is crucial to dissect its multifaceted roles. This guide focuses on the selectivity profile of this compound in comparison to other notable SIRT2 inhibitors: AGK2, SirReal2, and Thiomyristoyl (TM).
Data Presentation: A Head-to-Head Comparison of Inhibitor Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against SIRT1, SIRT2, and SIRT3, providing a clear overview of their respective potencies and selectivity profiles.
| Inhibitor | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity for SIRT2 over SIRT1 | Selectivity for SIRT2 over SIRT3 |
| This compound | >300[1] | 1.3[1][2] | >300[1] | >230-fold | >230-fold |
| AGK2 | 30 | 3.5 | 91 | ~8.6-fold | ~26-fold |
| SirReal2 | >100 | 0.14 | >100 | >714-fold | >714-fold |
| Thiomyristoyl (TM) | 26 | 0.038 | >50 | ~684-fold | >1315-fold |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In-Vitro Fluorometric SIRT2 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the deacetylase activity of recombinant SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT2 enzyme in each well of the microplate.
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 350-360 nm and emission at 450-465 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: α-Tubulin Acetylation
This assay assesses the ability of an inhibitor to engage SIRT2 within a cellular context by measuring the acetylation level of its primary cytosolic substrate, α-tubulin.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis buffer
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 6 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies against acetyl-α-tubulin and total α-tubulin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the level of acetyl-α-tubulin to the total α-tubulin to determine the fold-change in acetylation upon inhibitor treatment.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for an in-vitro fluorometric screening assay to identify and characterize SIRT2 inhibitors.
Caption: SIRT2 negatively regulates the cGAS-STING pathway by deacetylating G3BP1, which is a critical step for cGAS activation.[2]
Caption: SIRT2 deacetylates the p65 subunit of NF-κB in the cytoplasm, thereby regulating the expression of specific NF-κB target genes.
References
Validating the On-Target Efficacy of SIRT2-IN-9: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the on-target activity of a selective inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of methods to validate the on-target effects of SIRT2-IN-9, a selective Sirtuin 2 (SIRT2) inhibitor, in a cellular context. We present supporting experimental data for this compound and other commonly used SIRT2 inhibitors, along with detailed experimental protocols and visual workflows to aid in experimental design.
SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and genomic stability. Its dysregulation has been implicated in several diseases, making it an attractive therapeutic target. This compound has emerged as a selective inhibitor of SIRT2 with a reported IC50 value of 1.3 µM, showing significantly less activity against SIRT1 and SIRT3[1][2][3]. This guide will explore robust methods to confirm that the cellular effects of this compound are indeed a consequence of its direct interaction with SIRT2.
Comparative Analysis of SIRT2 Inhibitors
To provide a comprehensive overview, the following table summarizes the in vitro potency and observed cellular effects of this compound in comparison to other well-characterized SIRT2 inhibitors.
| Inhibitor | In Vitro IC50 (SIRT2 Deacetylation) | Selectivity | Observed Cellular On-Target Effects | Key References |
| This compound | 1.3 µM | Selective over SIRT1 and SIRT3 (IC50 > 300 µM) | Increased α-tubulin acetylation in MCF-7 cells; Inhibition of MCF-7 cell proliferation. | [1][2][3] |
| AGK2 | 3.5 µM | Selective for SIRT2 over SIRT1. | Increased α-tubulin acetylation.[4] | [5][6] |
| SirReal2 | 0.23 µM | Selective for SIRT2. | Increased α-tubulin acetylation in MCF-7 cells.[5] | [5] |
| Tenovin-6 | 9 µM | Also inhibits SIRT1 (IC50 ~26 µM). | Increased α-tubulin acetylation in MCF-7 cells.[5] | [5] |
| TM | 0.038 µM | Highly selective for SIRT2 over SIRT1 (>650-fold). | Increased α-tubulin acetylation in MCF-7 cells.[5] | [5] |
Experimental Validation of On-Target Effects
To rigorously validate the on-target action of this compound, a multi-pronged experimental approach is recommended. This involves direct measurement of target engagement, assessment of enzymatic activity, and quantification of downstream substrate modifications.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle lies in the ligand-induced thermal stabilization of the target protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
A positive result in CETSA, indicated by a shift in the melting curve of SIRT2 to a higher temperature in the presence of this compound, provides strong evidence of direct target engagement.
Cellular Deacetylase Activity: α-Tubulin Acetylation
A well-established substrate of SIRT2 is α-tubulin.[5][7] Inhibition of SIRT2 leads to an increase in the acetylation of α-tubulin at lysine 40. This can be readily assessed by Western blotting.
Caption: Western Blot workflow for assessing α-tubulin acetylation.
An increase in the ratio of acetylated α-tubulin to total α-tubulin in this compound-treated cells compared to vehicle-treated cells indicates functional inhibition of SIRT2's deacetylase activity.
Downstream Signaling Pathway: CDK9 Deacetylation
SIRT2 is known to deacetylate cyclin-dependent kinase 9 (CDK9) at lysine 48, which is crucial for its kinase activity and subsequent signaling events, such as STAT1 phosphorylation in interferon responses.[8][9][10][11][12][13]
Caption: SIRT2-mediated deacetylation of CDK9 signaling pathway.
Assessing the acetylation status of CDK9 via immunoprecipitation followed by Western blotting can provide further evidence of this compound's on-target effect on a distinct downstream signaling pathway.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Plate cells and allow them to reach 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Protein Quantification and Western Blot: Determine the protein concentration of the soluble fractions. Normalize the protein concentrations and prepare samples for SDS-PAGE. Perform Western blotting using a primary antibody specific for SIRT2.
-
Data Analysis: Quantify the band intensities for SIRT2. Plot the normalized band intensities against the temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.
Western Blotting for α-Tubulin Acetylation Protocol
-
Cell Lysis: Treat cells with this compound, a positive control (e.g., TM), and vehicle for the desired time. Lyse cells in RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against acetyl-α-tubulin (Lys40) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Strip the membrane and re-probe with a primary antibody for total α-tubulin as a loading control. Quantify the band intensities and calculate the ratio of acetylated α-tubulin to total α-tubulin.
In Vitro SIRT2 Activity Assay (Fluorometric) Protocol
-
Reagent Preparation: Prepare the SIRT2 assay buffer, fluorogenic substrate peptide, NAD+, and recombinant SIRT2 enzyme.
-
Inhibitor Preparation: Prepare a dilution series of this compound and control inhibitors.
-
Assay Reaction: In a 96-well plate, add the assay buffer, inhibitor, and SIRT2 enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the fluorogenic substrate and NAD+ to initiate the deacetylase reaction.
-
Develop and Read: After a set incubation time (e.g., 30-60 minutes), add the developer solution to stop the reaction and generate a fluorescent signal. Measure the fluorescence using a microplate reader (e.g., Ex. 350-380 nm, Em. 440-460 nm).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
Validating the on-target effect of this compound requires a combination of robust cellular and biochemical assays. By employing techniques such as CETSA to confirm direct binding, and Western blotting to measure the modulation of downstream substrates like α-tubulin and CDK9, researchers can confidently establish the on-target activity of this selective inhibitor. The comparative data and detailed protocols provided in this guide serve as a valuable resource for designing and executing these critical validation experiments, ultimately strengthening the foundation for further preclinical and clinical development.
References
- 1. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2-mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SIRT2 directs the replication stress response through CDK9 deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. SIRT2 directs the replication stress response through CDK9 deacetylation [agris.fao.org]
A Head-to-Head Comparison of SIRT2-IN-9 and AGK2 for SIRT2 Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of Sirtuin 2 (SIRT2) and for the development of novel therapeutics. This guide provides an objective comparison of two commercially available SIRT2 inhibitors, SIRT2-IN-9 and AGK2, focusing on their inhibitory performance, selectivity, and effects on cellular signaling pathways, supported by experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory potency and selectivity of this compound and AGK2 are critical parameters for their application in research. The following table summarizes their half-maximal inhibitory concentrations (IC50) against SIRT2 and other closely related sirtuins. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Sirtuin | IC50 (µM) | Selectivity over SIRT1 | Selectivity over SIRT3 | Reference(s) |
| This compound | SIRT2 | 1.3 | >230-fold | >230-fold | [1] |
| SIRT1 | >300 | - | - | [1] | |
| SIRT3 | >300 | - | - | [1] | |
| AGK2 | SIRT2 | 3.5 | ~8.6-fold | ~26-fold | [2][3][4][5] |
| SIRT1 | 30 | - | - | [2][3] | |
| SIRT3 | 91 | - | - | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration and enzyme source.
Mechanism of Action and Cellular Effects
This compound is a highly selective inhibitor of SIRT2. In cellular assays, it has been shown to dose-dependently increase the acetylation of α-tubulin, a well-established SIRT2 substrate, and inhibit the proliferation of cancer cells[1]. Its high selectivity makes it a valuable tool for specifically probing the functions of SIRT2 with minimal off-target effects on SIRT1 and SIRT3.
AGK2 is a potent and selective, cell-permeable SIRT2 inhibitor that has been more extensively characterized in a variety of cellular models[4][6]. It acts as a competitive inhibitor, binding to the active site of SIRT2[2][7]. Treatment with AGK2 effectively increases the acetylation of α-tubulin in cells[4][8]. Beyond its effect on cytoskeletal proteins, AGK2 has been shown to impact multiple signaling pathways. It can induce G1 cell cycle arrest by decreasing the levels of CDK4, CDK6, and cyclin D1[3]. Furthermore, AGK2 has been reported to modulate inflammatory pathways, including the NF-κB and MAPK signaling cascades, and to influence the Wnt/β-catenin pathway[9][10][11].
Signaling Pathways
The inhibition of SIRT2 by this compound and AGK2 leads to the hyperacetylation of its substrates, which in turn modulates various downstream signaling pathways.
Experimental Protocols
Reproducible and rigorous experimental design is crucial for the reliable comparison of inhibitors. The following are detailed methodologies for key experiments used to characterize and compare SIRT2 inhibitors like this compound and AGK2.
In Vitro Enzymatic Assay for SIRT2 Inhibition (Fluorometric)
This assay quantifies the enzymatic activity of SIRT2 in the presence of an inhibitor by measuring the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
This compound and AGK2 compounds
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and AGK2) in assay buffer.
-
In a 96-well plate, add the SIRT2 enzyme to each well, excluding the negative control wells.
-
Add the diluted inhibitors to their respective wells. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for a further period (e.g., 15-30 minutes).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for SIRT2 Inhibition (Western Blot for α-tubulin Acetylation)
This assay assesses the ability of an inhibitor to block SIRT2 activity within a cellular context by measuring the acetylation level of a known SIRT2 substrate, α-tubulin. An increase in acetylated α-tubulin indicates SIRT2 inhibition.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
This compound and AGK2 stock solutions in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment and reagents
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, AGK2, or vehicle control for a specified duration (e.g., 6-24 hours).
-
Wash the cells with ice-cold PBS and lyse them using the lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies against acetylated-α-tubulin and total α-tubulin.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation, normalized to the total α-tubulin levels.
Conclusion
Both this compound and AGK2 are valuable tools for the investigation of SIRT2 function. This compound offers exceptional selectivity against SIRT1 and SIRT3, making it an ideal choice for studies requiring precise targeting of SIRT2. AGK2, while slightly less selective, has been more extensively validated in a wider range of cellular models and its effects on various signaling pathways are better documented.
The choice between these two inhibitors will ultimately depend on the specific experimental context. For biochemical assays or cellular studies where isoform specificity is the highest priority, this compound is a superior choice. For broader cellular and in vivo studies where a well-characterized inhibitor with known effects on multiple pathways is desired, AGK2 may be more suitable. Researchers should carefully consider the data presented in this guide to make an informed decision based on their experimental needs.
References
- 1. ingentium-ospf.s3.amazonaws.com [ingentium-ospf.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Sirtuin 2 inhibitor AGK2 exerts antiviral effects by inducing epigenetic suppression of hepatitis B virus covalently closed circular DNA through recruitment of repressive histone lysine methyltransferases and reduction of cccDNA [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin functions and modulation: from chemistry to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. SIRT2 inhibition by AGK2 enhances mycobacteria-specific stem cell memory responses by modulating beta-catenin and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the SIRT2-IN-9 Phenotype: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the observed cellular phenotypes following treatment with the SIRT2 inhibitor, SIRT2-IN-9, and those resulting from the genetic knockdown of SIRT2. By juxtaposing pharmacological inhibition with a genetic approach, this document aims to provide a framework for validating the on-target effects of this compound and understanding its mechanism of action.
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including cell cycle regulation, microtubule dynamics, and inflammatory responses. Its dysregulation has been implicated in various diseases, making it an attractive target for therapeutic intervention. This compound is a selective inhibitor of SIRT2. To ensure that the cellular effects of this compound are a direct consequence of SIRT2 inhibition and not due to off-target activities, it is essential to compare its phenotypic footprint with that of genetic knockdown of SIRT2, a "gold standard" for target validation. This guide presents a side-by-side comparison of the reported effects of this compound and SIRT2 knockdown on key cellular functions.
Comparison of Phenotypic Effects: Pharmacological vs. Genetic Inhibition
The following tables summarize the available quantitative data on the effects of this compound and genetic knockdown of SIRT2 (using siRNA or shRNA) on cell viability, α-tubulin acetylation, and cell cycle progression.
Table 1: Effect on Cell Viability/Proliferation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MCF-7 (Breast Cancer) | Cell Proliferation Assay | Cell Viability | Dose-dependent inhibition | [1][2] |
| SIRT2 siRNA | Renal Podocytes | CCK8 Assay | Cell Proliferation | Increased proliferation in high glucose | [3] |
| SIRT2 shRNA | NCI-H929 (Multiple Myeloma) | CCK-8 Assay | Cell Proliferation | Significant decrease at 48h and 72h | [4] |
| SIRT2 shRNA | RPMI-8226 (Multiple Myeloma) | CCK-8 Assay | Cell Proliferation | Reduced proliferation at 48h and 72h | [4] |
| SIRT2 shRNA | A375 (Melanoma) | Trypan Blue Exclusion | Relative Growth | Decreased growth | [2] |
Table 2: Effect on α-Tubulin Acetylation
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | MCF-7 (Breast Cancer) | Western Blot | Acetylated α-Tubulin | Dose-dependent increase | [1][2] |
| SIRT2 siRNA | HeLa, MCF-7 | Immunofluorescence | Perinuclear Acetylated α-Tubulin | Increased perinuclear acetylation | [5] |
| SIRT2 Knockdown | Mouse Brain | Western Blot | Acetylated α-Tubulin | No significant change | [6] |
Table 3: Effect on Cell Cycle
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| SIRT2 siRNA | BV2 (Microglia) | Flow Cytometry | Cell Cycle Arrest | Arrest at G0/G1 phase | [3][7] |
| SIRT2 shRNA | NCI-H929 (Multiple Myeloma) | Flow Cytometry | Cell Cycle Arrest | Increased percentage of cells in G0/G1 | [4] |
| SIRT2 shRNA | RPMI-8226 (Multiple Myeloma) | Flow Cytometry | Cell Cycle Arrest | Cell cycle arrest at G0/G1 | [4] |
Table 4: Effect on Apoptosis
| Treatment | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | - | - | - | Data not available | - |
| SIRT2 siRNA | Renal Podocytes | Flow Cytometry | Apoptosis | Significantly weakened apoptosis in high glucose | [3] |
| SIRT2 shRNA | NCI-H929 (Multiple Myeloma) | Annexin V/PI Staining | Apoptotic Rate | Increased apoptosis | [4][8] |
| SIRT2 shRNA | RPMI-8226 (Multiple Myeloma) | Annexin V/PI Staining | Apoptotic Rate | Increased apoptosis | [4][8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Quantitative proteomic analysis of the lysine acetylome reveals diverse SIRT2 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RNA interference-mediated knockdown of SIRT1 and/or SIRT2 in melanoma: Identification of downstream targets by large-scale proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 5. biorxiv.org [biorxiv.org]
- 6. pnas.org [pnas.org]
- 7. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
SirReal2 Demonstrates Superior In Vitro Potency Over SIRT2-IN-9 in SIRT2 Inhibition
Quantitative Potency Comparison
The following table summarizes the in vitro potency and selectivity of SIRT2-IN-9 and SirReal2 against SIRT2 and other sirtuin family members.
| Compound | SIRT2 IC50 | Selectivity |
| This compound | 1.3 µM[1] | >230-fold selective over SIRT1 and SIRT3 (IC50 >300 µM)[1] |
| SirReal2 | 140 nM (0.14 µM)[2][3][4][5] | >1000-fold selective over SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6[2][6] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of in vitro potency for SIRT2 inhibitors typically involves a fluorescence-based enzymatic assay. This method quantifies the deacetylation activity of recombinant SIRT2 on a synthetic, acetylated peptide substrate.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
-
Preparation of Reagents :
-
Recombinant human SIRT2 enzyme is diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
A fluorogenic acetylated peptide substrate, such as a peptide derived from p53 (RHKK(Ac)-AMC), is prepared.
-
The co-factor NAD+ is prepared in the assay buffer.
-
The inhibitors (this compound and SirReal2) are serially diluted to a range of concentrations.
-
-
Enzymatic Reaction :
-
The SIRT2 enzyme is pre-incubated with the serially diluted inhibitors for a specified period (e.g., 15 minutes) in a 96-well plate.
-
The reaction is initiated by adding the fluorogenic peptide substrate and NAD+.
-
The reaction mixture is incubated at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Signal Development and Detection :
-
A developer solution, containing a protease like trypsin, is added to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent group (e.g., AMC - 7-amino-4-methylcoumarin).
-
The plate is incubated for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
-
Data Analysis :
-
The fluorescence intensity is plotted against the inhibitor concentration.
-
The IC50 value is calculated by fitting the data to a dose-response curve.
-
SIRT2 Signaling Pathway and Experimental Workflow
SIRT2 is an NAD+-dependent deacetylase involved in various cellular processes.[7][8] One notable pathway involves its regulation of STAT1 signaling through the deacetylation of CDK9.[8][9]
The workflow for comparing the potency of SIRT2 inhibitors is a standardized process to ensure reliable and reproducible results.
References
- 1. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. SirReal2, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 7. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin 2-mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the specificity of SIRT2-IN-9 against SIRT1 and SIRT3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of SIRT2-IN-9 against sirtuin 2 (SIRT2) and its off-target effects on sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs.
Executive Summary
This compound is a potent and selective inhibitor of SIRT2. Experimental data demonstrates that this compound exhibits a high degree of selectivity for SIRT2 over other sirtuin isoforms, particularly SIRT1 and SIRT3. This makes it a valuable tool for investigating the specific biological roles of SIRT2.
Data Presentation
The inhibitory activity of this compound against SIRT1, SIRT2, and SIRT3 is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%.
| Compound | SIRT1 IC50 (μM) | SIRT2 IC50 (μM) | SIRT3 IC50 (μM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| This compound | >300[1][2] | 1.3[1][2][3][4] | >300[1][2] | >230-fold | >230-fold |
Note: A higher IC50 value indicates lower inhibitory activity. The selectivity is calculated by dividing the IC50 for the off-target sirtuin by the IC50 for SIRT2.
Experimental Protocols
The following is a representative protocol for determining the IC50 values of sirtuin inhibitors, upon which the data for this compound was likely based.
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of recombinant human SIRT1, SIRT2, and SIRT3.
Materials:
-
Recombinant human SIRT1, SIRT2, and SIRT3 enzymes
-
Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine residue coupled to a fluorophore)
-
Nicotinamide adenine dinucleotide (NAD+)
-
SIRT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in SIRT Assay Buffer to achieve a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant sirtuin enzymes and the fluorogenic substrate in SIRT Assay Buffer to their optimal working concentrations.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
SIRT Assay Buffer
-
Diluted sirtuin enzyme (SIRT1, SIRT2, or SIRT3)
-
Serially diluted this compound or DMSO (as a vehicle control)
-
NAD+
-
-
Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the specificity of this compound and the general workflow for its evaluation.
Caption: Specificity of this compound for Sirtuin Isoforms.
Caption: General workflow for determining sirtuin inhibitor IC50 values.
References
Safety Operating Guide
Proper Disposal of SIRT2-IN-9: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential guidance on the proper disposal procedures for SIRT2-IN-9, a selective Sirtuin 2 (SIRT2) inhibitor used in cancer research.[1][2][3] Due to the absence of a publicly available Safety Data Sheet (SDS), this guide emphasizes general best practices and the critical need to consult the official SDS provided by the supplier.
Immediate Safety and Logistical Information
This compound is a solid compound intended for laboratory research use only.[2][3] Proper handling and disposal are paramount to maintain a safe laboratory environment and comply with institutional and regulatory standards.
Key Product Information:
| Property | Information | Source |
| Physical State | Solid | [3] |
| Storage Temperature | -20°C | [1][2] |
| Intended Use | Research use only | [2] |
Step-by-Step Disposal Protocol
Given the lack of a specific Safety Data Sheet in the public domain, a definitive, chemical-specific disposal protocol cannot be provided. However, the following procedural steps outline the necessary actions to ensure safe and compliant disposal of this compound and other laboratory chemicals.
Experimental Protocol: Standard Chemical Waste Disposal
-
Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS for this compound from your chemical supplier. This document contains detailed information regarding hazards, handling, and specific disposal instructions.
-
Consult Institutional Guidelines: Review your institution's chemical hygiene plan and waste disposal guidelines. Your Environmental Health and Safety (EHS) department is the primary resource for these protocols.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly permitted by the SDS and institutional guidelines. It should be collected in a designated, properly labeled waste container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), concentration (if in solution), and any relevant hazard warnings as indicated in the SDS.
-
Container Integrity: Use a container that is chemically compatible with this compound and its solvent (if applicable). Ensure the container is in good condition and can be securely sealed.
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management group to schedule a pickup for the full waste container.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for any laboratory chemical, including this compound.
Caption: A flowchart outlining the necessary steps for the safe and compliant disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the manufacturer's Safety Data Sheet and your institution's established safety protocols.
References
Essential Safety and Operational Guidance for Handling SIRT2-IN-9
For researchers, scientists, and drug development professionals working with SIRT2-IN-9, a selective SIRT2 inhibitor utilized in cancer research, adherence to stringent safety protocols is paramount to ensure personal safety and maintain experimental integrity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards is necessary to select the appropriate PPE for handling this compound.[4][5] The minimum required PPE includes:
-
Body Protection: A flame-resistant lab coat is required at all times in the laboratory.[6] For tasks with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: Safety glasses meeting ANSI Z87.1 standards are the minimum requirement.[6] However, when handling solutions of this compound or performing operations that could result in splashes, chemical splash goggles are highly recommended.[6] A face shield must be worn in addition to safety glasses or goggles when there is a significant splash hazard.[6]
-
Hand Protection: Due to the potential for skin absorption of chemicals of unknown toxicity, it is recommended to use a flexible laminate glove (such as Silver Shield or 4H) underneath a pair of heavy-duty, chemically resistant outer gloves.[6] Nitrile gloves are a common choice for general laboratory use, but glove compatibility should always be verified with the manufacturer's information for the specific solvents being used.[7][8]
-
Foot Protection: Closed-toe shoes are mandatory in all laboratory settings to protect against spills and falling objects.[7]
Operational Plan and Handling
Receiving and Storage: Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2]
Preparation of Solutions: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing: Use an analytical balance within the fume hood. Handle the powder carefully to avoid generating dust.
-
Dissolving: this compound is soluble in DMSO.[3] When preparing stock solutions, add the solvent slowly to the powdered compound. If ultrasonic agitation is required, ensure the container is securely capped.
Experimental Use: When using this compound in experiments, always wear the prescribed PPE. Work in a well-ventilated area, preferably a fume hood, especially when working with volatile solvents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, gloves, and weighing paper should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C21H22N6OS2 | [1] |
| CAS Number | 522650-91-5 | [1] |
| IC50 (SIRT2) | 1.3 µM | [2][3] |
| Storage Temperature | -20°C | [1][2] |
| Solubility | Soluble in DMSO | [3] |
Below is a workflow diagram illustrating the safe handling procedures for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 522650-91-5 | MOLNOVA [molnova.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
